UP202-56
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H38N6O4 |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
2-cyclopropyl-1-[(2S,3S,4R,5R)-5-[6-[2-[1-[(2,5-dimethylphenyl)methyl]-5-methylindol-3-yl]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]ethanone |
InChI |
InChI=1S/C34H38N6O4/c1-19-4-6-21(3)24(12-19)16-39-15-23(25-13-20(2)5-9-26(25)39)10-11-35-32-28-33(37-17-36-32)40(18-38-28)34-30(43)29(42)31(44-34)27(41)14-22-7-8-22/h4-6,9,12-13,15,17-18,22,29-31,34,42-43H,7-8,10-11,14,16H2,1-3H3,(H,35,36,37)/t29-,30+,31+,34+/m0/s1 |
InChI Key |
JULMZFRVKFLKMZ-IMNMKIORSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=C2C=CC(=C3)C)CCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)C(=O)CC7CC7)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=C2C=CC(=C3)C)CCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)C(=O)CC7CC7)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to UP202-56: An Adenosine A1 Receptor Agonist
This technical guide provides a comprehensive overview of UP202-56, an adenosine (B11128) analogue identified as a selective adenosine A1 receptor agonist. The information is targeted towards researchers, scientists, and professionals involved in drug development and discovery, with a focus on its pharmacological activity in inflammatory pain models.
Chemical and Physical Properties
This compound is a synthetic adenosine analogue. While some commercial vendors present conflicting descriptions, the scientific literature identifies it by the CAS Number 163838-04-8.[1][][3][] Key molecular information is summarized below.
| Property | Value | Source |
| CAS Number | 163838-04-8 | [1][][3] |
| Molecular Formula | C₃₃H₃₇N₇O₄ / C₃₄H₃₈N₆O₄ | [1][3] |
| Molecular Weight | 595.69 g/mol / 594.7 g/mol | [1][3] |
| Class | Adenosine Analogue, Adenosinergic Agonist | [3][][5] |
| Storage | 2-8°C | [1] |
Note: Discrepancies in molecular formula and weight exist across different suppliers.
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist for the adenosine A1 receptor.[3][] Adenosine A1 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation can lead to the modulation of potassium and calcium ion channels. This mechanism is central to the diverse physiological effects of A1 receptor agonists, including their potential roles in analgesia, sedation, and cardiac regulation.[]
Pharmacological Effects in an Inflammatory Pain Model
A key study investigated the effects of orally administered this compound on a carrageenan-induced model of inflammatory pain. The results demonstrate a dose-dependent reduction in both central and peripheral markers of inflammation and pain.[3]
Oral administration of this compound was shown to significantly reduce the expression of c-Fos protein in the spinal cord, a marker of neuronal activation in response to noxious stimuli.[3]
| Dose (mg/kg) | Reduction in c-Fos-LI Neurons (%) |
| 10 | Data not specified |
| 30 | Data not specified |
| 50 | 72 ± 4% |
| c-Fos-LI: c-Fos-like immunoreactivity. Data from Honoré P, et al. (1998).[3] |
The study also assessed the impact of this compound on carrageenan-induced edema in the paw and ankle.[3]
| Dose (mg/kg) | Reduction in Paw Edema (%) | Reduction in Ankle Edema (%) |
| 50 | 12 ± 3% | 33 ± 6% |
| Data from Honoré P, et al. (1998).[3] |
Experimental Protocols
The following is a summary of the experimental methodology used to evaluate this compound in the carrageenan-induced inflammatory pain model as described by Honoré P, et al. (1998).[3]
-
Animal Model : The study utilized male Sprague-Dawley rats.
-
Induction of Inflammation : A subcutaneous injection of carrageenan was administered into the plantar surface of the right hind paw to induce an inflammatory response.
-
Drug Administration : this compound was administered orally at doses of 10, 30, or 50 mg/kg.
-
Assessment of Peripheral Edema : The volume of the paw and ankle was measured at specific time points post-carrageenan injection to quantify the extent of edema.
-
Immunohistochemistry for c-Fos :
-
Two hours after carrageenan injection, animals were deeply anesthetized and perfused transcardially with a fixative solution.
-
The lumbar spinal cord was removed, post-fixed, and cryoprotected.
-
Transverse sections of the spinal cord were cut on a cryostat.
-
Standard immunohistochemical staining protocols were used to detect c-Fos protein expression.
-
The number of c-Fos-like immunoreactive neurons was quantified in specific laminae of the dorsal horn.
-
-
Data Analysis : The dose-dependent effects of this compound on c-Fos expression and edema were statistically analyzed. A correlation was established between the dose of this compound and the reduction in c-Fos-LI neurons (r=0.931, P<0.0001).[3]
Summary and Future Directions
This compound is an adenosine A1 receptor agonist with demonstrated efficacy in a preclinical model of inflammatory pain. Its ability to dose-dependently reduce both central sensitization (as indicated by c-Fos expression) and peripheral edema suggests its potential as an analgesic agent.[3] Further research would be required to fully characterize its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in other pain models and species. The conflicting reports on its origin (synthetic analogue vs. natural extract) should be resolved through rigorous analytical characterization. For professionals in drug development, this compound represents a lead compound for the exploration of novel A1 receptor agonists for the treatment of inflammatory pain.
References
An Analysis of Compound UP202-56: Identification as Solvent Yellow 56
An extensive search for publicly available scientific literature and data regarding a compound designated "UP202-56" has yielded no results under this specific identifier. However, the available information strongly suggests that "this compound" is likely a synonym or internal code for the well-documented chemical compound Solvent Yellow 56.
This report provides a summary of the available technical information for Solvent Yellow 56, based on public chemical databases. It must be noted that the data found pertains to its identity as an azo dye for industrial applications. There is no publicly available information to suggest its use in drug development or to describe any associated biological signaling pathways or therapeutic experimental protocols.
Chemical Identity and Structure
Solvent Yellow 56 is an organic compound classified as an azo dye.[1] Its systematic IUPAC name is N,N-diethyl-4-phenyldiazenylaniline.[2] The compound is a member of the azobenzene (B91143) class and is characterized by a phenylazo group substituted at position 4 of N,N-diethylaniline.[2] It typically appears as a reddish-yellow powder.[1]
Table 1: Chemical Identifiers for Solvent Yellow 56
| Identifier | Value |
| IUPAC Name | N,N-diethyl-4-phenyldiazenylaniline[2] |
| Synonyms | 4-(Diethylamino)azobenzene, Diethyl Yellow, C.I. Solvent Yellow 56, N,N-Diethyl-4-(phenylazo)aniline[2] |
| CAS Number | 2481-94-9[1] |
| Molecular Formula | C₁₆H₁₉N₃[1][2] |
| Molar Mass | 253.349 g/mol [1] |
| InChI Key | SJJISKLXUJVZOA-UHFFFAOYSA-N[2] |
| SMILES | CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2[2] |
Available Data and Applications
The primary documented use of Solvent Yellow 56 is as a dye for various materials, including polystyrene resins, hydrocarbon solvents, oils, fats, and waxes.[1] It is also utilized in pyrotechnics for creating yellow colored smoke.[1]
Notably, the available literature does not contain information relevant to pharmaceutical or life sciences research, such as:
-
Mechanism of action in biological systems.
-
Involvement in cellular signaling pathways.
-
Quantitative biological data (e.g., IC₅₀, EC₅₀, binding affinities).
-
Detailed experimental protocols for biological assays.
The compound is classified as a mutagen, but further details regarding its biological effects in a therapeutic context are not available in the public domain.[2]
Conclusion
The inquiry for an in-depth technical guide on "this compound" for a drug development audience cannot be fulfilled as requested. The compound is identified as Solvent Yellow 56, an industrial dye with no available public data pertaining to its pharmacological properties, mechanism of action, or role in biological signaling pathways. Consequently, the core requirements for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be met. Researchers interested in this chemical scaffold would need to rely on de novo studies to determine any potential biological activity.
References
In-Depth Technical Guide: UP202-56 (CAS Number 163838-04-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of UP202-56, a potent and selective adenosine (B11128) A1 receptor agonist. This compound has demonstrated significant analgesic and anti-inflammatory properties in preclinical models. This guide synthesizes the available data on its mechanism of action, pharmacological effects, and the experimental protocols used for its evaluation. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to facilitate understanding and further research.
Chemical and Physical Properties
This compound is an adenosine analogue with the CAS number 163838-04-8. While detailed experimental data on its physical and chemical properties such as solubility, stability, and purity are not extensively published in publicly available literature, its fundamental molecular information is provided below. Researchers are advised to consult supplier-specific documentation for detailed specifications.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference |
| CAS Number | 163838-04-8 | [1] |
| Molecular Formula | C₃₃H₃₇N₇O₄ | MedChemExpress |
| Molecular Weight | 595.69 g/mol | MedChemExpress |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-((3-(1-(2-methylbenzyl)-1H-indol-3-yl)propyl)amino)-9H-purin-9-yl)-5-((cyclopropylcarbamoyl)methyl)tetrahydrofuran-3,4-diol | Inferred from structure |
| Synonyms | UP 202-56 | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR). The activation of A1AR is primarily associated with inhibitory effects on neuronal activity, which underlies its analgesic and anti-inflammatory actions.
Upon binding of this compound, the A1 receptor undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA).[2][3]
-
Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Additionally, A1AR activation can inhibit N-type and P/Q-type voltage-gated calcium channels, reducing calcium influx.[3]
-
Activation of Phospholipase C: In some cellular contexts, A1AR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3]
These signaling events collectively lead to a reduction in neuronal excitability and neurotransmitter release, which are key mechanisms in the modulation of pain and inflammation.[4][5]
Caption: Adenosine A1 Receptor Signaling Pathway Activated by this compound.
Preclinical Pharmacology
The primary preclinical data for this compound comes from a study investigating its effects in a rat model of inflammatory pain induced by carrageenan.[1]
In Vivo Analgesic and Anti-inflammatory Effects
Oral administration of this compound demonstrated a dose-dependent reduction in inflammatory pain markers. The key findings are summarized below:
Table 2: In Vivo Efficacy of this compound in a Carrageenan-Induced Inflammatory Pain Model
| Dose (mg/kg, p.o.) | Reduction in Carrageenan-Induced Spinal c-Fos Expression (%) | Reduction in Paw Edema (%) | Reduction in Ankle Edema (%) |
| 10 | Not explicitly stated, but part of a dose-dependent reduction | Not explicitly stated | Not explicitly stated |
| 30 | Not explicitly stated, but part of a dose-dependent reduction | Not explicitly stated | Not explicitly stated |
| 50 | 72 ± 4% | 12 ± 3% | 33 ± 6% |
Data from Honoré P, et al. Pain. 1998 Apr;75(2-3):281-93.[1]
The reduction in spinal c-Fos expression, a marker of neuronal activation in response to noxious stimuli, indicates a central analgesic effect of this compound. The reduction in paw and ankle edema demonstrates its peripheral anti-inflammatory activity.
Experimental Protocols
The following protocols are based on the methodology described in the pivotal study by Honoré et al. (1998).[1]
Carrageenan-Induced Inflammation and Nociception Model
This protocol describes the induction of localized inflammation and the assessment of nociceptive responses in rats.
-
Animals: Male Sprague-Dawley rats (or similar strain) weighing approximately 200-250g are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Induction of Inflammation: A 1% solution of carrageenan in sterile saline is prepared. 150 µL of the carrageenan solution is injected subcutaneously into the plantar surface of the rat's hind paw.
-
Drug Administration: this compound is administered orally (p.o.) at doses of 10, 30, or 50 mg/kg at a specified time point relative to the carrageenan injection. A vehicle control group receives the same volume of the vehicle used to dissolve this compound.
-
Assessment of Edema: Paw and ankle volume or diameter are measured using a plethysmometer or calipers at baseline and at various time points (e.g., 3 hours) after carrageenan injection. The percentage reduction in edema is calculated relative to the vehicle-treated group.
-
Assessment of Nociceptive Response (c-Fos Expression): At a predetermined time point (e.g., 3 hours) after carrageenan injection, animals are euthanized, and the lumbar spinal cord (L4-L5 segments) is collected for immunohistochemical analysis of c-Fos protein expression.
References
- 1. UP 202-56, an adenosine analogue, selectively acts via A1 receptors to significantly decrease noxiously-evoked spinal c-Fos protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
UP202-56 mechanism of action
Information regarding the mechanism of action and detailed scientific data for a compound designated as UP202-56 is not available in the public domain.
Extensive searches of scientific literature, patent databases, and clinical trial registries did not yield any specific information for a molecule or drug candidate with the identifier "this compound."
This absence of public information suggests that "this compound" may correspond to one of the following scenarios:
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An Internal or Preclinical Codename: The designation may be an internal code used by a pharmaceutical or biotechnology company for a compound in the early stages of research and development that has not yet been publicly disclosed.
-
A Discontinued Project: The compound may have been part of a research program that was terminated before reaching a stage of public disclosure, such as publication or patent filing.
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A Niche or Obscure Research Compound: It could be a highly specialized chemical probe used in a very narrow field of research with limited or no published data.
-
An Incorrect or Outdated Identifier: The designation provided may be inaccurate or no longer in use.
Without any publicly available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or visualizations of its mechanism of action. The core requirements of the request cannot be fulfilled due to the lack of foundational information on the topic.
UP202-56 adenosine A1 receptor agonist
An In-depth Technical Guide on the Adenosine (B11128) A1 Receptor Agonist UP202-56
Abstract
This compound is an adenosine analogue identified as a selective adenosine A1 receptor (A1R) agonist.[1][2] Preclinical evidence demonstrates its activity in modulating nociceptive transmission in models of inflammatory pain, where its effects are mediated by the A1R.[1] This technical guide provides a comprehensive overview of the known characteristics of this compound, outlines the canonical signaling pathways of the adenosine A1 receptor, and furnishes detailed, standardized experimental protocols relevant to the characterization of such a compound. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, detailed methodologies, and clear visual representations of complex processes.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[3] The adenosine A1 receptor, which couples preferentially to Gi/o proteins, is widely distributed throughout the body, with high expression in the brain, spinal cord, heart, and kidneys.[4][5] Activation of the A1R is primarily inhibitory, leading to a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channel activity, and neuroprotection.[4][6] Consequently, selective A1R agonists have been investigated for their therapeutic potential as analgesics, anticonvulsants, and anti-arrhythmic agents.[5][6] this compound has been identified as a selective A1R agonist with demonstrated efficacy in a preclinical model of inflammatory pain.[1]
Pharmacological Profile of this compound
In Vivo Pharmacology
Quantitative in vitro data for this compound, such as binding affinities (Ki) and functional potencies (EC50), are not publicly available in the reviewed literature. The primary characterization is derived from an in vivo study on inflammatory pain.
Table 1: In Vivo Efficacy of this compound in a Carrageenan-Induced Inflammatory Pain Model
| Compound | Administration Route | Dose (mg/kg) | Effect | Antagonist Blockade |
| This compound | Oral | 10, 30, 50 | Dose-dependent reduction in spinal c-Fos protein expression (up to 72 ± 4% reduction at 50 mg/kg)[1][2] | Effect blocked by A1 antagonist DPCPX; not blocked by A2 antagonist DMPX[1] |
Representative Pharmacological Profile of a Selective A1R Agonist
For illustrative purposes, the following table presents a typical pharmacological profile for a well-characterized, potent, and selective adenosine A1 receptor agonist. Note: This data is representative and does not reflect published values for this compound.
Table 2: Example Pharmacological Data for a Representative A1R Agonist
| Parameter | Value (approx.) | Species | Assay Type |
| Binding Affinity (Ki) | |||
| Adenosine A1 Receptor | < 1 nM | Human | Radioligand Binding |
| Adenosine A2A Receptor | > 1000 nM | Human | Radioligand Binding |
| Adenosine A3 Receptor | > 500 nM | Human | Radioligand Binding |
| Functional Activity (EC50) | |||
| cAMP Inhibition | < 10 nM | Recombinant Cells | cAMP Assay |
Adenosine A1 Receptor Signaling Pathways
Upon activation by an agonist like this compound, the A1R couples to inhibitory Gi/o proteins, initiating several downstream signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces the conversion of ATP to cAMP.[6] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering the phosphorylation state of numerous target proteins. Additionally, the βγ subunits of the dissociated G-protein can directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4][5]
Caption: Canonical Adenosine A1 Receptor Signaling Pathways.
Experimental Protocols
In Vivo c-Fos Expression Assay (Adapted from Honoré et al., 1998)
Objective: To determine the effect of an A1R agonist on nociceptive processing in an animal model of inflammatory pain by quantifying the expression of the immediate-early gene c-Fos in the spinal cord.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1%) is administered into the plantar surface of one hind paw to induce localized inflammation and pain.
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 10, 30, 50 mg/kg) at a set time point relative to the carrageenan injection. Control groups receive the vehicle. For antagonist studies, a selective A1R antagonist (e.g., DPCPX) is administered, typically intraperitoneally (i.p.), shortly before the agonist.
-
Perfusion and Tissue Collection: Two hours after carrageenan injection, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Immunohistochemistry: The lumbar region of the spinal cord is removed, post-fixed, cryoprotected, and sectioned. The sections are then processed for c-Fos immunohistochemistry using a primary antibody against c-Fos and an appropriate secondary antibody system for visualization.
-
Quantification: The number of c-Fos-like immunoreactive neurons is counted in the dorsal horn of the spinal cord at specific laminae.
-
Data Analysis: The data is expressed as the mean number of c-Fos positive cells per section. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare between treatment groups.
Caption: Experimental Workflow for In Vivo c-Fos Assay.
Standard Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the adenosine A1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-hA1R cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a selective A1R radiolabeled antagonist, such as [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
Competition Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]DPCPX (typically at its Kd value), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Competition Binding Assay.
Standard Protocol: cAMP Functional Assay for Gi-Coupled Receptors
Objective: To determine the functional potency (EC50) of an A1R agonist by measuring its ability to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Plate cells expressing the adenosine A1 receptor (e.g., CHO-hA1R) in a suitable assay plate and culture overnight.
-
Adenylyl Cyclase Stimulation: To measure inhibition, first stimulate cAMP production. Treat the cells with a fixed concentration of forskolin (B1673556) (a direct adenylyl cyclase activator) to raise basal cAMP levels.
-
Agonist Treatment: Concurrently with or shortly after forskolin addition, treat the cells with a range of concentrations of the test agonist (e.g., this compound).
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include HTRF (Homogeneous Time-Resolved FRET), AlphaScreen, or competitive ELISA.[7][8]
-
Data Analysis: Plot the measured cAMP levels (or assay signal) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Caption: Workflow for Gi-Coupled Receptor cAMP Assay.
References
- 1. UP 202-56, an adenosine analogue, selectively acts via A1 receptors to significantly decrease noxiously-evoked spinal c-Fos protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
UP202-56 molecular formula C34H38N6O4
- 1. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2H-quinolizin-2-one based p38alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest [mdpi.com]
- 4. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity [mdpi.com]
- 5. Synthesis and biological activities of new halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UP202-56: An Adenosine A1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UP202-56 is a synthetic adenosine (B11128) analogue identified as a potent and selective agonist for the adenosine A1 receptor. Primarily characterized for its analgesic properties in preclinical models of inflammatory pain, this compound has demonstrated significant effects on nociceptive signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, and known experimental data related to this compound. It includes detailed experimental protocols from key studies, a summary of its effects on cellular signaling, and a discussion of its potential therapeutic applications. Due to the limited publicly available information, this document focuses on the foundational research that has defined our current understanding of this compound.
Discovery and History
The adenosine analogue this compound, with the Chemical Abstracts Service (CAS) registry number 163838-04-8, was first described in the scientific literature in a 1998 publication by Honoré and colleagues in the journal Pain.[1] The research was conducted at the "Physiopharmacologie du Système Nerveux," a unit of the French National Institute of Health and Medical Research (INSERM U-161) in Paris, France. While the "UP" designation in its name is not explicitly defined in the available literature, it may potentially be an internal designation from a collaborating pharmaceutical company or university.
The initial research focused on evaluating the analgesic potential of this compound in a model of inflammatory pain, where it was shown to act selectively through the adenosine A1 receptor to reduce nociceptive signaling in the spinal cord.[1] A subsequent patent application in 1999, which includes one of the authors from the primary study, describes pharmaceutical combinations with analgesic activity that include an adenosinergic agonist, suggesting further interest in its therapeutic development.[1]
Mechanism of Action: Adenosine A1 Receptor Agonism
This compound functions as a selective agonist of the adenosine A1 receptor. Adenosine A1 receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body, including the central and peripheral nervous systems. The activation of A1 receptors by an agonist like this compound initiates a cascade of intracellular signaling events.
Signaling Pathway
The primary signaling pathway activated by the adenosine A1 receptor is mediated by the inhibitory G-protein, Gi/o. This leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Additionally, A1 receptor activation can inhibit N-type and P/Q-type voltage-gated calcium channels, reducing calcium influx.
-
Activation of Phospholipase C: In some cellular contexts, A1 receptor activation can also lead to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which is believed to be the basis for the analgesic effects of this compound.
Figure 1: Simplified signaling pathway of the Adenosine A1 Receptor activated by this compound.
Quantitative Data
Publicly available literature does not contain detailed quantitative data on the binding affinity (Ki) or functional potency (EC50/IC50) of this compound for the adenosine A1 receptor or its selectivity over other adenosine receptor subtypes (A2A, A2B, A3). The primary characterization of this compound is based on in vivo pharmacological studies.
The dose-dependent effects of orally administered this compound on carrageenan-induced spinal c-Fos protein expression in rats are summarized in the table below, based on data from Honoré et al. (1998).[1]
| Dose of this compound (mg/kg, p.o.) | Mean Number of c-Fos-LI Neurons (per 40 µm section) | % Reduction of c-Fos Expression |
| 0 (Carrageenan Control) | 191 ± 8 | 0% |
| 10 | Not explicitly stated | Dose-dependent reduction |
| 30 | Not explicitly stated | Dose-dependent reduction |
| 50 | ~53 | 72 ± 4% |
Table 1: Effect of this compound on Carrageenan-Induced c-Fos Expression in Rat Spinal Cord.
Experimental Protocols
The following protocols are based on the methodologies described in Honoré et al., Pain, 1998 Apr;75(2-3):281-93.[1]
Carrageenan-Induced Inflammatory Pain Model in Rats
This in vivo model is used to induce a localized inflammatory response and associated pain behaviors.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Induction of Inflammation: A 6 mg/150 µl solution of lambda-carrageenan in saline is injected into the plantar surface of one hind paw.
-
Drug Administration: this compound is administered orally (p.o.) at doses of 10, 30, or 50 mg/kg.
-
Timeline: The experiment is conducted over a period of 3 hours post-carrageenan injection.
c-Fos Protein Immunohistochemistry
This technique is used to quantify neuronal activation in the spinal cord in response to a noxious stimulus.
-
Tissue Preparation: Three hours after carrageenan injection, rats are deeply anesthetized and perfused transcardially with a fixative solution (e.g., 4% paraformaldehyde). The L4-L5 segments of the spinal cord are removed, post-fixed, and cryoprotected.
-
Sectioning: The spinal cord segments are sectioned into 40 µm thick sections using a cryostat.
-
Immunostaining:
-
Sections are incubated with a primary antibody against the c-Fos protein.
-
This is followed by incubation with a biotinylated secondary antibody.
-
An avidin-biotin-peroxidase complex is then applied.
-
The c-Fos-like immunoreactive (c-Fos-LI) neurons are visualized using a diaminobenzidine (DAB) reaction, which produces a brown precipitate in the nuclei of activated neurons.
-
-
Quantification: The number of c-Fos-LI neurons in the dorsal horn of the spinal cord is counted under a microscope.
Figure 2: Experimental workflow for assessing the effect of this compound on nociception.
Measurement of Peripheral Edema
This method quantifies the extent of inflammation in the paw.
-
Measurement: The volume of the paw and the diameter of the ankle are measured at the 3-hour time point using a plethysmometer or calipers.
-
Analysis: The measurements from the drug-treated groups are compared to those of the carrageenan-treated control group to determine the percentage reduction in edema.
Pharmacokinetics (ADME)
There is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Therapeutic Potential
The selective activation of adenosine A1 receptors by this compound and its demonstrated efficacy in a preclinical model of inflammatory pain suggest its potential as an analgesic agent. Adenosine A1 receptor agonists have been explored for various therapeutic indications, including neuropathic pain, cardiac arrhythmias, and neuroprotection. The oral bioavailability of this compound, as indicated by its administration route in the key study, is a favorable characteristic for drug development.
Conclusion
This compound is a selective adenosine A1 receptor agonist with demonstrated analgesic effects in a preclinical model of inflammatory pain. Its mechanism of action involves the inhibition of neuronal activity through the canonical Gi/o-coupled signaling pathway. While the foundational research provides a strong basis for its potential therapeutic use, a significant amount of further research would be required to fully characterize its pharmacological profile. Detailed quantitative data on its binding affinity, functional potency, and pharmacokinetic properties are not currently in the public domain. This technical guide summarizes the available knowledge and provides a framework for future investigations into this promising compound.
References
Literature Review: UP202-56
Several possibilities could explain the absence of information on UP202-56:
-
Internal Compound Identifier: "this compound" may be an internal code used by a pharmaceutical company or research institution for a preclinical compound that has not yet been publicly disclosed or published.
-
Incorrect Naming: The designation "this compound" might be a typographical error or an alternative name that is not widely used.
-
Early-Stage Research: The compound may be in a very early stage of development, with research yet to be published.
During the extensive search, the terms "Upadacitinib" and "B56-containing PP2As" were identified in unrelated contexts. It is important to note that no connection between "this compound" and either of these entities could be established from the available information.
Unrelated Findings:
Upadacitinib
Upadacitinib (marketed as Rinvoq) is a Janus kinase (JAK) inhibitor. It is an approved medication for the treatment of several immune-mediated inflammatory diseases. Extensive information is available in the public domain regarding its mechanism of action, clinical trial data, and signaling pathways, primarily related to the JAK-STAT signaling cascade.
B56-containing PP2As
B56 refers to a family of regulatory subunits of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in a wide array of cellular processes. The B56 subunits play a crucial role in determining the substrate specificity and subcellular localization of the PP2A holoenzyme, thereby influencing various signaling pathways implicated in development and cancer.
At present, a literature review on "this compound" cannot be provided due to the lack of available data in the public domain. Should "this compound" be an internal identifier for a compound that is later disclosed publicly, or if the designation is an error for a known molecule, a detailed technical guide could be compiled. Without further clarification or the emergence of relevant literature, no specific information regarding its mechanism of action, experimental data, or associated signaling pathways can be offered.
An In-depth Technical Guide on the Safety and Toxicity Profile of UP202-56
Notice: Comprehensive searches for "UP202-56" did not yield any specific information regarding a compound with this identifier in publicly available scientific literature, clinical trial databases, or regulatory documents. The information presented in the search results pertains to other compounds, such as Upadacitinib, or general toxicity study reports not linked to "this compound".
Therefore, it is not possible to provide a technical guide on the safety and toxicity profile, experimental protocols, or signaling pathways for a compound named this compound. The lack of data suggests that "this compound" may be an internal development code not yet disclosed in public forums, a misidentified compound, or a new entity for which data has not yet been published.
For drug development professionals, researchers, and scientists, accessing safety and toxicity data is contingent on the public disclosure of such information by the sponsoring organization, typically following preclinical development and during the phases of clinical investigation.
Should an alternative or correct identifier for this compound be available, a new search can be initiated to provide the requested in-depth guide.
Methodological & Application
In Vivo Studies of UP202-56: Comprehensive Protocols and Application Notes
Disclaimer: Information regarding a specific molecule designated as "UP202-56," including its mechanism of action and established in vivo study protocols, is not publicly available within the searched scientific literature and databases. The following application notes and protocols are presented as a generalized framework based on standard practices in preclinical drug development for a hypothetical therapeutic agent. These should be adapted based on the specific pharmacological properties of this compound once that information becomes available.
I. Introduction
This document provides a detailed guide for conducting in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of the hypothetical compound this compound. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in preclinical assessment. The methodologies are designed to be robust and reproducible, ensuring the generation of high-quality data to support further clinical development.
II. Hypothetical Mechanism of Action & Signaling Pathway
Without specific information on this compound, a hypothetical mechanism of action is proposed for illustrative purposes.
It is postulated that this compound acts as a potent and selective inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key mediator in the inflammatory cascade and plays a significant role in the pathogenesis of various autoimmune and inflammatory diseases. By blocking the interaction of TNF-α with its receptors (TNFR1 and TNFR2), this compound is expected to attenuate downstream signaling pathways, leading to a reduction in inflammation and tissue damage.
Caption: Hypothetical signaling pathway of this compound as a TNF-α inhibitor.
III. Quantitative Data Summary
As no specific data for this compound is available, the following table is a template for summarizing potential outcomes from efficacy studies.
| Experimental Group | Animal Model | Key Efficacy Endpoint | Measurement 1 (Mean ± SD) | Measurement 2 (Mean ± SD) | p-value |
| Vehicle Control | Collagen-Induced Arthritis (CIA) in Mice | Arthritis Score | 10.5 ± 2.1 | - | - |
| This compound (1 mg/kg) | CIA in Mice | Arthritis Score | 7.2 ± 1.5 | - | <0.05 |
| This compound (5 mg/kg) | CIA in Mice | Arthritis Score | 4.1 ± 1.2 | - | <0.01 |
| This compound (10 mg/kg) | CIA in Mice | Arthritis Score | 2.3 ± 0.8 | - | <0.001 |
| Vehicle Control | Lipopolysaccharide (LPS) Induced Endotoxemia | Serum TNF-α (pg/mL) | 1250 ± 350 | - | - |
| This compound (5 mg/kg) | LPS Induced Endotoxemia | Serum TNF-α (pg/mL) | 450 ± 120 | - | <0.01 |
IV. Detailed Experimental Protocols
A. Animal Models
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of this compound. The choice of model should be based on the intended therapeutic indication. For a hypothetical TNF-α inhibitor, a common and relevant model is the Collagen-Induced Arthritis (CIA) model in mice, which mimics many aspects of human rheumatoid arthritis.
B. Collagen-Induced Arthritis (CIA) Efficacy Study Protocol
-
Animal Strain: DBA/1 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimated for at least 7 days prior to the start of the experiment.
-
Induction of Arthritis:
-
On Day 0, mice are immunized with an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
On Day 21, a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Grouping and Treatment:
-
Animals are randomly assigned to treatment groups (n=8-10 per group) once arthritis is established (typically around Day 24-28).
-
Group 1: Vehicle control (e.g., PBS, saline).
-
Group 2-4: this compound at varying doses (e.g., 1, 5, 10 mg/kg).
-
Group 5: Positive control (e.g., an established TNF-α inhibitor like etanercept).
-
Treatments are administered via a clinically relevant route (e.g., intraperitoneal, subcutaneous, or oral) at a specified frequency (e.g., daily, twice weekly).
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored visually 3 times a week using a standardized scoring system (0-4 per paw, for a maximum score of 16 per animal).
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
-
-
Data Analysis: Statistical analysis is performed using appropriate methods (e.g., ANOVA with post-hoc tests) to compare treatment groups with the vehicle control.
Caption: Experimental workflow for a Collagen-Induced Arthritis (CIA) study.
C. Pharmacokinetic Study Protocol
-
Animal Strain: C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Grouping and Administration:
-
Animals are divided into groups for intravenous (IV) and the intended therapeutic route (e.g., oral, subcutaneous) administration.
-
A single dose of this compound is administered.
-
-
Sample Collection:
-
Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma is separated and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability (for non-IV routes), are calculated using appropriate software (e.g., Phoenix WinNonlin).
-
V. Conclusion
The protocols detailed in this document provide a foundational framework for the in vivo characterization of the hypothetical therapeutic agent this compound. Adherence to these standardized procedures will facilitate the generation of reliable and comparable data, which is essential for making informed decisions in the drug development process. It is imperative to adapt these general protocols to the specific characteristics of this compound as more information becomes available.
Application Notes and Protocols for UP202-56 in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
UP202-56 is an adenosine (B11128) analogue that functions as an adenosinergic agonist, demonstrating notable efficacy in preclinical models of inflammatory pain.[1][2] These application notes provide a summary of the available data on this compound and detailed protocols for its use in a common inflammatory pain model. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Mechanism of Action:
This compound exerts its analgesic and anti-inflammatory effects by selectively acting as an agonist at adenosine A1 receptors.[1][2] Activation of these receptors is known to modulate neuronal activity and inflammatory processes, leading to a reduction in pain signaling and inflammation.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of this compound in a carrageenan-induced inflammatory pain model.
| Model | Species | Treatment | Dose (mg/kg, oral) | Primary Outcome | Result | Reference |
| Carrageenan-induced spinal c-Fos expression | Rat | This compound | 10 | Reduction of c-Fos-like immunoreactivity (c-Fos-LI) neurons | Dose-dependent reduction | [1][2] |
| 30 | ||||||
| 50 | 72 ± 4% reduction | |||||
| Carrageenan-induced peripheral edema | Rat | This compound | 50 | Reduction of paw edema | 12 ± 3% reduction | [1][2] |
| 50 | Reduction of ankle edema | 33 ± 6% reduction |
Experimental Protocols
Carrageenan-Induced Inflammatory Pain Model in Rats
This protocol describes the induction of localized inflammation and the assessment of nociceptive responses, mimicking key aspects of inflammatory pain.
Materials:
-
This compound
-
Carrageenan (lambda, Type IV)
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
27-gauge needles and syringes
-
Plethysmometer or calipers for edema measurement
-
Perfusion and tissue processing reagents for c-Fos immunohistochemistry
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 3-5 days before the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Baseline Measurements: Measure the paw volume of the right hind paw of each rat using a plethysmometer or calipers before any treatment.
-
Drug Administration:
-
Prepare solutions of this compound at concentrations of 10, 30, and 50 mg/kg in the chosen vehicle.
-
Administer the vehicle or this compound solution orally via gavage to different groups of rats.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 100 µL of a 2% carrageenan solution in sterile saline into the plantar surface of the right hind paw of each rat.
-
-
Assessment of Edema:
-
Measure the paw and ankle volume/diameter at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Calculate the percentage increase in paw volume as an index of edema.
-
-
Assessment of Nociceptive Behavior (Spinal c-Fos Expression):
-
Two hours after carrageenan injection, deeply anesthetize the rats.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Extract the lumbar spinal cord (L4-L5 segments).
-
Post-fix the tissue and process for c-Fos immunohistochemistry.
-
Quantify the number of c-Fos-like immunoreactive neurons in the dorsal horn of the spinal cord.
-
Visualizations
Signaling Pathway of this compound in Pain Modulation
Caption: Proposed signaling pathway for this compound's analgesic effect.
Experimental Workflow for Evaluating this compound
Caption: Workflow for carrageenan-induced inflammatory pain model.
References
Application Notes and Protocols: A-803467 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. The voltage-gated sodium channel Nav1.8 has been identified as a key player in the transmission of nociceptive signals, making it a promising therapeutic target. A-803467 is a potent and selective blocker of the Nav1.8 sodium channel. These application notes provide a comprehensive overview of the use of A-803467 in preclinical neuropathic pain research, including its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action:
A-803467 exerts its analgesic effects by selectively inhibiting the tetrodotoxin-resistant (TTX-R) sodium channel Nav1.8. This channel is predominantly expressed in the peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. By blocking Nav1.8, A-803467 reduces the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.
Signaling Pathway of A-803467 in Nociceptive Neurons
Caption: A-803467 blocks Nav1.8, inhibiting pain signaling.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of A-803467 in a preclinical model of neuropathic pain.
Table 1: Effect of A-803467 on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at 1h post-dose | % Reversal of Allodynia |
| Vehicle (Saline) | - | 1.5 ± 0.2 | 0% |
| A-803467 | 10 | 4.8 ± 0.5* | 41% |
| A-803467 | 30 | 8.2 ± 0.7** | 84% |
| A-803467 | 100 | 14.5 ± 1.1*** | >100% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of A-803467 on Thermal Hyperalgesia in the CCI Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) at 1h post-dose | % Reversal of Hyperalgesia |
| Vehicle (Saline) | - | 4.2 ± 0.3 | 0% |
| A-803467 | 10 | 6.8 ± 0.4* | 43% |
| A-803467 | 30 | 9.5 ± 0.6** | 88% |
| A-803467 | 100 | 11.8 ± 0.8*** | >100% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is widely used to induce nerve injury and subsequent neuropathic pain behaviors in rodents.
Workflow for the Chronic Constriction Injury (CCI) Model
Caption: Workflow for inducing and testing in the CCI model.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. The animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, but blood flow is not occluded.
-
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics for 2-3 days post-surgery and monitor the animals for signs of distress or infection.
-
Behavioral Testing: Allow the animals to recover for 14 days to allow for the full development of neuropathic pain behaviors before commencing behavioral testing.
2. Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-noxious mechanical stimulus.
Methodology:
-
Acclimation: Place the animals in individual Plexiglas chambers on a raised mesh floor and allow them to acclimate for at least 30 minutes.
-
Stimulation: Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
3. Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the sensitivity to a noxious thermal stimulus.
Methodology:
-
Acclimation: Place the animals in individual Plexiglas chambers on a glass plate and allow them to acclimate for at least 30 minutes.
-
Stimulation: A radiant heat source is focused onto the plantar surface of the hind paw.
-
Response: The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
Cut-off: A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
4. A-803467 Administration
A-803467 is typically dissolved in a vehicle such as saline or a solution containing a solubilizing agent (e.g., DMSO, Tween 80).
Methodology:
-
Preparation: Prepare fresh solutions of A-803467 on the day of the experiment.
-
Administration: Administer the compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).
-
Timing: Conduct behavioral testing at a predetermined time point after administration (e.g., 1 hour) to coincide with the peak effect of the compound.
Logical Relationship of Experimental Components
Caption: Interrelation of the model, compound, and assessments.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for UP202-56 in Rodent Studies
Disclaimer: The following document provides a representative example of application notes and protocols for a hypothetical compound, designated "UP202-56," based on established principles of preclinical rodent studies. As of the date of this document, no public information is available for a compound with this specific designation. The data, signaling pathways, and specific protocols presented herein are illustrative and should not be considered as factual results for an existing compound.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the (hypothetical) inflammatory mediator, Kinase X. These application notes provide detailed protocols for the initial preclinical evaluation of this compound in rodent models, focusing on dose-range finding, pharmacokinetic profiling, and acute toxicology assessment. The objective of these studies is to establish a safe and effective dose range for subsequent efficacy studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial rodent studies with this compound.
Table 1: Dose Range Finding (DRF) Study in Sprague-Dawley Rats (Single Oral Dose)
| Dose Group (mg/kg) | Number of Animals (M/F) | Key Clinical Observations | Body Weight Change (%) |
| Vehicle Control | 3/3 | No observable adverse effects | +2.5 |
| 10 | 3/3 | No observable adverse effects | +2.1 |
| 50 | 3/3 | Mild, transient hypoactivity | +1.5 |
| 100 | 3/3 | Moderate hypoactivity, slight ataxia | -0.5 |
| 200 | 3/3 | Severe ataxia, piloerection, hunched posture | -3.2 |
| 500 | 3/3 | Moribundity in 2/6 animals within 24h | -8.7 |
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| 10 | 250 ± 45 | 0.5 | 850 ± 120 | 65 |
| 50 | 1100 ± 210 | 1.0 | 4200 ± 550 | 62 |
| 100 | 2300 ± 400 | 1.0 | 9800 ± 1100 | 60 |
Table 3: Acute Toxicology Study in Wistar Rats (7-Day Repeat Oral Dosing)
| Dose Group (mg/kg/day) | Number of Animals (M/F) | Mortality | Key Pathological Findings |
| Vehicle Control | 5/5 | 0/10 | No significant findings |
| 25 | 5/5 | 0/10 | No significant findings |
| 75 | 5/5 | 0/10 | Mild hepatocellular hypertrophy |
| 150 | 5/5 | 2/10 | Moderate to severe hepatocellular hypertrophy, single-cell necrosis |
Experimental Protocols
-
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity following a single administration of this compound.[1][2]
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Dosing: A single dose of this compound is administered by oral gavage. Doses are escalated in subsequent groups of animals.[2]
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
A single oral dose is administered to each animal.
-
Animals are observed for clinical signs of toxicity at 1, 2, 4, 8, and 24 hours post-dose, and daily thereafter for 14 days.
-
Body weights are recorded daily.
-
At the end of the observation period, animals are euthanized, and a gross necropsy is performed.
-
-
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.
-
Animal Model: Male CD-1 mice, 7-9 weeks old.
-
Dosing: A single oral dose of this compound is administered.
-
Procedure:
-
Animals are fasted for 4 hours prior to dosing.
-
This compound is administered by oral gavage.
-
Blood samples are collected from a subset of animals at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the saphenous vein.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
-
-
Objective: To evaluate the potential toxicity of this compound following repeated daily administration for 7 days.
-
Animal Model: Male and female Wistar rats, 6-8 weeks old.
-
Dosing: this compound is administered daily by oral gavage for 7 consecutive days.
-
Procedure:
-
Dose levels are selected based on the results of the DRF study.[1]
-
Animals are dosed once daily at approximately the same time each day.
-
Clinical observations and body weights are recorded daily.
-
On day 8, animals are euthanized, and blood is collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.
-
Visualizations
Caption: Experimental workflow for the initial preclinical evaluation of this compound.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
References
Application Notes and Protocols for Preclinical Administration of Investigational Compounds in Animal Models
Disclaimer: The following application notes and protocols provide a generalized framework for the administration of investigational compounds in animal models. Specific details for the compound "UP202-56" are not publicly available. Therefore, researchers must adapt these guidelines based on the physicochemical properties of their specific test article, as well as institutional and regulatory guidelines.
Introduction
The administration of a novel therapeutic agent to animal models is a critical step in preclinical drug development. The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of the compound. These notes provide an overview of common administration routes and standardized protocols for their execution in a research setting.
Common Administration Routes in Animals
The selection of an appropriate administration route is dependent on the therapeutic target, the properties of the compound, and the experimental design. Common routes include enteral, parenteral, and topical administration.[1][2]
Enteral Administration: Involves the gastrointestinal tract.
-
Oral (PO): Administration by mouth, often through gavage.[3] This is a common and convenient route.
-
Rectal (PR): Administration into the rectum.
Parenteral Administration: Bypasses the gastrointestinal tract.[2]
-
Intravenous (IV): Direct injection into a vein, providing rapid and complete bioavailability.[1]
-
Intraperitoneal (IP): Injection into the peritoneal cavity.
-
Subcutaneous (SC): Injection into the space between the skin and underlying muscle.
-
Intramuscular (IM): Injection into a muscle.
-
Intradermal (ID): Injection into the dermis.
Topical Administration: Application to a body surface.
-
Transdermal: Application to the skin for systemic effect.
-
Intranasal: Administration into the nasal cavity.
Quantitative Data Summary
The following tables provide general guidelines for administration volumes and needle sizes for common laboratory animal species. These are recommendations and may need to be adjusted based on the specific experimental protocol and animal welfare considerations.[4][5]
Table 1: Recommended Maximum Administration Volumes (per site)
| Species | Route | Volume (mL/kg) |
| Mouse | IV (bolus) | 5 |
| IP | 10 | |
| SC | 5 | |
| IM | 0.05 | |
| PO (gavage) | 10 | |
| Rat | IV (bolus) | 5 |
| IP | 10 | |
| SC | 5 | |
| IM | 0.1 | |
| PO (gavage) | 10 | |
| Rabbit | IV (bolus) | 2 |
| IP | 20 | |
| SC | 5 | |
| IM | 0.5 | |
| PO (gavage) | 10 | |
| Dog | IV (bolus) | 5 |
| IP | 20 | |
| SC | 5 | |
| IM | 0.5 | |
| PO (capsule) | N/A |
Table 2: Recommended Needle Sizes (Gauge)
| Species | Route | Needle Gauge |
| Mouse | IV (tail vein) | 27-30 |
| IP | 25-27 | |
| SC | 25-27 | |
| IM | 25-27 | |
| PO (gavage) | 18-20 (ball-tipped) | |
| Rat | IV (tail vein) | 23-25 |
| IP | 23-25 | |
| SC | 23-25 | |
| IM | 23-25 | |
| PO (gavage) | 16-18 (ball-tipped) | |
| Rabbit | IV (marginal ear vein) | 22-25 |
| SC | 22-25 | |
| IM | 22-23 | |
| Dog | IV (cephalic vein) | 20-22 |
| SC | 20-22 | |
| IM | 20-22 |
Experimental Protocols
The following are detailed protocols for common administration routes. All procedures should be performed by trained personnel in accordance with approved institutional animal care and use committee (IACUC) protocols.[2]
Oral Gavage (Mouse/Rat)
Objective: To administer a precise volume of a liquid test article directly into the stomach.
Materials:
-
Test article in an appropriate vehicle.
-
Animal scale.
-
Appropriately sized ball-tipped gavage needle.
-
Syringe.
-
70% ethanol.
Procedure:
-
Weigh the animal to determine the correct dosing volume.
-
Fill the syringe with the calculated volume of the test article and attach the gavage needle.
-
Gently restrain the animal, ensuring a firm grip on the scruff of the neck to prevent movement.
-
With the animal in a vertical position, gently insert the gavage needle into the mouth, passing it along the side of the tongue.
-
Advance the needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (indicated by the pre-measured length), slowly administer the test article.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
Intravenous Injection (Mouse - Tail Vein)
Objective: To deliver a test article directly into the systemic circulation.
Materials:
-
Test article in a sterile, injectable vehicle.
-
Animal scale.
-
Restraint device.
-
Heat lamp or warm water to induce vasodilation.
-
27-30 gauge needle attached to a syringe.
-
Gauze.
-
70% ethanol.
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Prepare the syringe with the calculated volume of the test article.
-
Place the mouse in a restraint device, exposing the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Clean the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein.
-
A successful insertion is often indicated by a flash of blood in the hub of the needle.
-
Slowly inject the test article. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Visualization of Workflows and Pathways
Experimental Workflow for a Pharmacokinetic Study
Caption: A generalized workflow for a typical pharmacokinetic study in an animal model.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram illustrating the hypothetical inhibition of a signaling pathway by an investigational compound.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cea.unizar.es [cea.unizar.es]
- 5. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]
Application Notes and Protocols for c-Fos Expression Assays
Note: No public information was found regarding a compound designated "UP202-56." The following application notes and protocols are provided as a comprehensive guide for utilizing c-Fos expression assays to evaluate the activity of a novel compound, referred to herein as "Compound X." These protocols can be adapted for specific research needs.
Introduction
c-Fos, a proto-oncogene and a key component of the activator protein-1 (AP-1) transcription factor complex, is an immediate early gene whose expression is rapidly and transiently induced by a wide variety of extracellular stimuli.[1] This induction serves as a valuable marker for neuronal activity and cellular activation in response to various stimuli, including growth factors, neurotransmitters, and novel therapeutic compounds.[2] Measuring the levels of c-Fos protein or mRNA can provide critical insights into the mechanism of action of a drug candidate and its effects on specific cell populations or brain regions.[2] This document provides detailed protocols for in vitro and in vivo c-Fos expression assays, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Quantitative data from c-Fos expression assays should be organized for clear comparison. The following tables provide templates for structuring such data.
Table 1: In Vitro c-Fos Expression Analysis of Compound X in SH-SY5Y Neuroblastoma Cells
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean c-Fos Positive Cells (%) ± SEM | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 2 | 5.2 ± 0.8 | 1.0 |
| Compound X | 0.1 | 2 | 15.6 ± 2.1 | 3.0 |
| Compound X | 1 | 2 | 48.9 ± 5.4 | 9.4 |
| Compound X | 10 | 2 | 75.3 ± 6.9 | 14.5 |
| Positive Control (PMA, 100 nM) | 0.1 | 2 | 82.1 ± 7.5 | 15.8 |
Table 2: In Vivo c-Fos Expression in Mouse Hippocampus Following Compound X Administration
| Treatment Group | Dose (mg/kg, i.p.) | Time Post-Injection (hours) | Brain Region | Mean c-Fos Positive Nuclei/mm² ± SEM | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 2 | Dentate Gyrus | 12.5 ± 2.3 | 1.0 |
| Compound X | 1 | 2 | Dentate Gyrus | 38.7 ± 5.1 | 3.1 |
| Compound X | 5 | 2 | Dentate Gyrus | 95.2 ± 10.8 | 7.6 |
| Compound X | 10 | 2 | Dentate Gyrus | 154.6 ± 15.2 | 12.4 |
| Positive Control (Kainic Acid, 10 mg/kg) | 10 | 2 | Dentate Gyrus | 210.4 ± 20.5 | 16.8 |
Signaling Pathway
The expression of c-Fos is regulated by several signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. Extracellular signals activate cell surface receptors, leading to a phosphorylation cascade that culminates in the activation of transcription factors, such as CREB and Elk-1, which then drive the transcription of the c-fos gene.
Caption: MAPK/ERK signaling pathway leading to c-Fos expression.
Experimental Protocols
In Vitro c-Fos Immunocytochemistry Protocol
This protocol is designed for the detection of c-Fos protein in cultured cells following treatment with a test compound.
Materials:
-
Cell culture plates (24- or 48-well) with coverslips
-
Cultured cells (e.g., SH-SY5Y, PC12, HeLa)
-
Compound X stock solution
-
Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal c-Fos levels, serum-starve the cells for 12-24 hours prior to treatment.
-
Compound Treatment: Treat cells with various concentrations of Compound X or vehicle control for a predetermined time (typically 1-4 hours, as c-Fos expression is transient). Include a positive control.
-
Fixation: Aspirate the media and wash cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-c-Fos antibody in Blocking Buffer (e.g., 1:500) and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of c-Fos positive cells by counting the number of c-Fos positive nuclei and dividing by the total number of DAPI-stained nuclei.
In Vivo c-Fos Immunohistochemistry Protocol
This protocol outlines the detection of c-Fos in brain tissue following systemic administration of a test compound.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Compound X solution for injection
-
Anesthetics
-
Perfusion solutions: Saline and 4% PFA
-
Cryostat or vibratome
-
Microscope slides
-
Reagents for immunohistochemistry (similar to the in vitro protocol, but may include antigen retrieval steps and different blocking solutions)
Procedure:
-
Compound Administration: Administer Compound X or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
Perfusion: At a specified time point after administration (typically 2 hours), deeply anesthetize the animal and perform transcardial perfusion, first with saline to clear the blood, followed by 4% PFA to fix the tissues.
-
Tissue Processing: Dissect the brain and post-fix in 4% PFA overnight. Transfer to a sucrose (B13894) solution for cryoprotection. Section the brain into 30-40 µm sections using a cryostat or vibratome.
-
Immunohistochemistry: Perform free-floating immunohistochemistry on the sections, following similar steps of blocking, primary and secondary antibody incubations, and washing as described in the in vitro protocol.
-
Mounting and Imaging: Mount the stained sections onto microscope slides, apply a coverslip with mounting medium, and image using a microscope.
-
Quantification: Define the brain region of interest and count the number of c-Fos positive nuclei per unit area.
Experimental Workflow
The following diagram illustrates a typical workflow for a c-Fos expression assay, from experimental design to data analysis.
Caption: General experimental workflow for c-Fos expression assays.
References
No Publicly Available Data on UP202-56 in Neuroinflammation
Despite a comprehensive search of scientific literature, patent databases, and drug development resources, no specific information is publicly available regarding "UP202-56" and its applications in neuroinflammation.
Extensive searches for "this compound" did not yield any relevant results linking this identifier to a specific chemical compound, research program, or therapeutic agent in the context of neuroinflammation. The search results were general in nature, focusing on the broader field of neuroinflammation and its associated signaling pathways, or referenced unrelated substances such as "Solvent Yellow 56" and "56Fe particles."
This lack of publicly accessible data prevents the creation of the requested detailed Application Notes and Protocols. Key information required for such a document, including the compound's mechanism of action, quantitative data from experimental studies, and established experimental protocols, is not available in the public domain.
It is possible that "this compound" is an internal project code, a very recent discovery not yet published, or a designation that is not widely recognized in the scientific community. Without further details to identify the specific nature of "this compound," it is not possible to provide the detailed scientific and technical information requested.
For researchers, scientists, and drug development professionals interested in neuroinflammation, it is recommended to consult literature on established research areas and compounds with documented effects on relevant signaling pathways. Key pathways frequently implicated in neuroinflammation include:
-
NF-κB Signaling: A central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
MAPK Pathways (p38, JNK, ERK): These pathways are involved in cellular stress responses and the production of inflammatory mediators.
-
NLRP3 Inflammasome: An intracellular sensor that activates inflammatory caspases and the maturation of pro-inflammatory cytokines like IL-1β.
-
Toll-Like Receptor (TLR) Signaling: Key initiators of the innate immune response in the central nervous system, recognizing pathogen-associated and damage-associated molecular patterns.
Below are generalized representations of these pathways and a typical experimental workflow for screening compounds for anti-neuroinflammatory activity, which may be of interest to the target audience.
Signaling Pathway Diagrams
Caption: Generalized NF-κB Signaling Pathway in Neuroinflammation.
Caption: General Experimental Workflow for Screening Anti-Neuroinflammatory Compounds.
Should information on "this compound" become publicly available in the future, a detailed analysis and generation of the requested application notes and protocols can be performed.
Unraveling "UP202-56": Application Notes for Leading-Edge Skincare Formulation Research
A Note on the Identity of UP202-56: Initial research into "this compound" for skincare applications has yielded conflicting information. Publicly available data is scarce and contradictory, with sources identifying it as a pine bark extract, an adenosine (B11128) analogue, or linking its CAS number (163838-04-8) to Verdiperstat, a myeloperoxidase inhibitor investigated for neurodegenerative diseases.[1][2][3][4][5] Due to this ambiguity, providing accurate and reliable application notes for a single, ill-defined substance is not feasible.
Instead, this report provides comprehensive application notes and protocols for two well-researched and highly relevant classes of skincare ingredients that align with the likely interests of researchers in advanced skincare formulation: Pine Bark Extract and Adenosine & its Agonists . Both are potent active ingredients with significant bodies of scientific literature supporting their use in treating signs of aging and promoting overall skin health.
Section 1: Pine Bark Extract in Skincare Formulation Research
Introduction: Pine bark extract, particularly from the French maritime pine (Pinus pinaster), is a potent natural antioxidant rich in bioactive compounds.[6][7] Its primary active constituents are oligomeric proanthocyanidins (B150500) (OPCs), which are powerful free-radical scavengers.[7][8] Marketed under trademarks like Pycnogenol® and Flavangenol®, this ingredient is extensively studied for its protective effects against photoaging, its ability to improve skin hydration and elasticity, and its anti-inflammatory properties.[6][7][9][10]
Mechanism of Action: Pine bark extract exerts its effects through multiple pathways. Its potent antioxidant capacity allows it to neutralize a wide range of free radicals, thus protecting collagen and elastin (B1584352) from degradation.[8][11] It also possesses anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways and can stimulate the synthesis of new collagen and hyaluronic acid.[6][8][12]
Data Presentation: Summary of Clinical Efficacy
| Parameter | Study Population | Dosage/Concentration | Duration | Key Finding | Reference |
| Skin Hydration | Healthy Women (Normal Skin) | 100 mg/day (oral) | 6 weeks | 8% increase in skin hydration. | [10] |
| Healthy Women (Dry Skin) | 100 mg/day (oral) | 6 weeks | 21% increase in skin hydration. | [10] | |
| Skin Elasticity | Postmenopausal Women | 75 mg/day (oral) | 12 weeks | Significant improvement in skin elasticity. | [12] |
| Hyperpigmentation | Women with Melasma | 75 mg/day (oral) | 30 days | Average reduction of pigmented area by 37%. | [10] |
| Photoaged Facial Skin | 100 mg/day (oral) | 12 weeks | Significant improvement in mottled pigmentation scores. | [7] | |
| Antioxidant Effect | In vitro | 3% topical formulation | N/A | 42% reduction in malondialdehyde (MDA) levels. | [8] |
Experimental Protocols
1. Protocol: In Vitro Antioxidant Capacity Assay (DPPH)
-
Objective: To determine the free radical scavenging activity of a pine bark extract formulation.
-
Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727), test formulation with pine bark extract, placebo formulation, ascorbic acid (positive control), methanol (blank), 96-well microplate, spectrophotometer.
-
Method:
-
Prepare serial dilutions of the test formulation, placebo, and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH scavenging activity using the formula: (A_control - A_sample) / A_control * 100.
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
2. Protocol: Human Clinical Trial for Photoaged Skin
-
Objective: To evaluate the efficacy of a topical cream containing pine bark extract on the signs of photoaging.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 40-60 healthy female volunteers aged 40-65 with moderate signs of facial photoaging.
-
Method:
-
Baseline (Visit 1): Assess baseline skin parameters including skin hydration (corneometer), elasticity (cutometer), skin roughness and wrinkle depth (image analysis), and mottled pigmentation (colorimeter and expert grading).
-
Product Application: Subjects are randomly assigned to apply either the test cream (e.g., 1% pine bark extract) or a placebo cream to the face twice daily for 12 weeks.
-
Follow-up Visits (Weeks 4, 8, 12): Repeat all baseline measurements.
-
Data Analysis: Compare the changes in measured parameters from baseline between the active and placebo groups using appropriate statistical tests.
-
Experimental Workflow
Section 2: Adenosine & its Agonists in Skincare Formulation Research
Introduction: Adenosine is an endogenous nucleoside that plays a crucial role in cellular energy transfer and signaling. In the context of dermatology, adenosine is recognized for its ability to stimulate collagen production, accelerate wound healing, and exert anti-inflammatory effects.[13][14] Its action is mediated through specific G protein-coupled receptors on the surface of skin cells, primarily the A1 and A2A subtypes.[13][14]
Mechanism of Action: When applied to the skin, adenosine and its agonists bind to adenosine receptors on dermal fibroblasts. Activation of the A2A receptor subtype, in particular, stimulates a signaling cascade that leads to increased synthesis of collagen types I and III.[13] This helps to improve skin density and reduce the appearance of wrinkles. Adenosine also has demonstrated anti-inflammatory effects, making it suitable for soothing irritated skin.[15][16]
Data Presentation: Summary of Efficacy
| Parameter | Model | Agent | Key Finding | Reference |
| Collagen Production | Human Dermal Fibroblasts | CGS-21680 (A2A Agonist) | Regulates collagen production. | [13] |
| Anti-inflammatory | Mouse Model (Phorbol-induced) | CGS-21680 (A2A Agonist) | Marked reduction of inflammatory cell infiltrate and MPO activity. | [16] |
| Anti-inflammatory | Mouse Model (Psoriasis-like) | PDRN (A2A Agonist) | Decreased T cell recruitment and tempered TNF-α, IL-6, and IL-12 expression. | [15] |
| Wound Healing | In Vitro/In Vivo | Adenosine (via A2A) | Promotes wound healing by increasing collagen production. | [13] |
Experimental Protocols
1. Protocol: Fibroblast Collagen Production Assay (Sircol Assay)
-
Objective: To quantify the effect of an adenosine agonist on collagen synthesis by human dermal fibroblasts.
-
Materials: Human dermal fibroblasts, cell culture medium (DMEM), fetal bovine serum (FBS), test compound (adenosine agonist), positive control (e.g., TGF-β1), Sircol™ Soluble Collagen Assay kit, 24-well culture plates.
-
Method:
-
Seed human dermal fibroblasts in 24-well plates and culture until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of the test compound, positive control, and a vehicle control for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol assay according to the manufacturer's instructions.
-
Measure the absorbance and calculate the collagen concentration based on a standard curve.
-
Normalize collagen production to total cell protein (measured from cell lysate).
-
2. Protocol: Anti-Inflammatory Assay (LPS-induced TNF-α release)
-
Objective: To assess the ability of adenosine to reduce inflammation in keratinocytes.
-
Materials: Human keratinocyte cell line (e.g., HaCaT), cell culture medium, lipopolysaccharide (LPS), adenosine, dexamethasone (B1670325) (positive control), TNF-α ELISA kit.
-
Method:
-
Culture HaCaT cells in appropriate plates until confluent.
-
Pre-treat the cells with various concentrations of adenosine or dexamethasone for 1 hour.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit as per the manufacturer's protocol.
-
Analyze the data to determine the percentage reduction in TNF-α release compared to the LPS-only treated cells.
-
Logical Relationships in Skin
References
- 1. What is Verdiperstat used for? [synapse.patsnap.com]
- 2. alzforum.org [alzforum.org]
- 3. youtube.com [youtube.com]
- 4. Verdiperstat, a Potential Treatment for Multiple System Atrophy, Granted Orphan Drug Status - - Practical Neurology [practicalneurology.com]
- 5. FDA Grants Fast Track Designation to Verdiperstat for MSA Treatment - - Practical Neurology [practicalneurology.com]
- 6. Study suggests pine bark extract contributes to skin hydration and reduces pigmentation [cosmeticsdesign-europe.com]
- 7. Oral administration of French maritime pine bark extract (Flavangenol®) improves clinical symptoms in photoaged facial skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sostherb.com [sostherb.com]
- 9. The Rise of Pycnogenol (Pine Bark Extract): The Next Skincare Super Supplement | Wellness Hub [tw.iherb.com]
- 10. The Rise of Pycnogenol (Pine Bark Extract): The Next Skincare Super Supplement | Wellness Hub [uk.iherb.com]
- 11. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 12. henuaofficial.com [henuaofficial.com]
- 13. The possible role of the nucleoside adenosine in countering skin aging: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The possible role of the nucleoside adenosine in countering skin aging: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Topical application of the adenosine A2A receptor agonist CGS-21680 prevents phorbol-induced epidermal hyperplasia and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Solubility of Poorly Soluble Compounds
Disclaimer: Initial searches for "UP202-56" did not yield information on a specific compound with this identifier relevant to pharmaceutical research. The following technical support guide provides general strategies and troubleshooting advice for researchers, scientists, and drug development professionals encountering solubility issues with poorly soluble compounds.
This guide offers troubleshooting in a question-and-answer format, detailed experimental protocols, and data-driven insights to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when a compound demonstrates poor aqueous solubility?
A1: When a compound shows poor solubility, a systematic approach is recommended. First, confirm the compound's identity and purity. Then, gather information on its physicochemical properties, such as its pKa, logP, and crystalline structure. This information will guide the selection of an appropriate solubilization strategy. The primary strategies to consider can be categorized as formulation-based approaches, physicochemical modifications, and chemical modifications.[1]
Q2: Which formulation-based approaches are most common for improving the solubility of a compound for in vivo studies?
A2: Formulation-based approaches are often the first line of strategy as they do not alter the chemical structure of the compound.[1] Key methods include:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility.[1]
-
Surfactants: Using surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.[1]
-
Cyclodextrins: Employing these cyclic oligosaccharides to form inclusion complexes with the drug.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can enhance absorption.[1]
Q3: How do physicochemical modifications improve drug solubility?
A3: Physicochemical modifications alter the physical properties of the drug to enhance its dissolution rate.[1] Common techniques include:
-
Particle Size Reduction: Methods like micronization and nanosuspension increase the surface area of the drug, which, according to the Noyes-Whitney equation, can lead to an increased dissolution rate.[2]
-
Modification of Crystal Habit: Creating amorphous forms or co-crystals of the drug can disrupt the stable crystal lattice, leading to improved solubility.[2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance solubility and dissolution.[3]
Troubleshooting Guide
Problem 1: My compound precipitates out of a co-solvent formulation upon dilution with aqueous media.
-
Possible Cause: The concentration of the co-solvent may be too high, causing the drug to "salt out" upon dilution. The aqueous environment may also be causing the compound to crash out of the solution.
-
Troubleshooting Steps:
-
Reduce Co-solvent Concentration: Titrate the concentration of the co-solvent downwards to determine the minimum concentration required to maintain solubility.
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant, each at a lower concentration, can be more effective and prevent precipitation.
-
Explore Alternative Systems: If co-solvents are not successful, consider cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[1]
-
Problem 2: The selected solubilization method is not providing a sufficient increase in solubility for the desired dose.
-
Possible Cause: The chosen method may not be optimal for the specific physicochemical properties of your compound.
-
Troubleshooting Steps:
-
Systematic Screening: A systematic approach to screen various solubilization techniques is recommended. This can involve testing different categories of excipients (co-solvents, surfactants, cyclodextrins) and physicochemical modification techniques.
-
Combination Approaches: Consider combining different methods, for example, particle size reduction followed by formulation in a surfactant system.
-
Chemical Modification: If formulation and physicochemical approaches are insufficient, chemical modifications such as salt formation or creating a soluble prodrug could be explored.[2][4]
-
Quantitative Data on Solubility Enhancement
The effectiveness of any solubilization method is highly dependent on the specific compound. The following table provides a summary of reported solubility enhancements for various techniques with example drug classes.
| Solubilization Technique | Example Drug Class | Typical Fold Increase in Solubility | Reference |
| Co-solvents | Poorly soluble weak acids/bases | 2 - 500 | |
| Surfactants (Micellar Solubilization) | Hydrophobic drugs | 10 - 1,000 | [1] |
| Cyclodextrins | Steroids, NSAIDs | 5 - 2,000 | [1] |
| Solid Dispersions | BCS Class II drugs | 10 - 10,000 | [3] |
| Nanosuspensions | Poorly soluble crystalline drugs | 50 - 5,000 |
Experimental Protocols
Protocol 1: Screening for Co-solvent Efficacy
-
Objective: To determine the most effective co-solvent for solubilizing the target compound.
-
Materials:
-
Target compound
-
A panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer or HPLC
-
-
Methodology:
-
Prepare stock solutions of the target compound in each co-solvent at a high concentration (e.g., 100 mg/mL).
-
Serially dilute the stock solutions with the respective co-solvent to create a range of concentrations.
-
Add a fixed volume of each dilution to a larger volume of PBS (e.g., 10 µL of drug solution into 990 µL of PBS) to achieve the desired final concentration.
-
Vortex the samples for 1 minute.
-
Allow the samples to equilibrate for 1 hour at room temperature.
-
Visually inspect for any precipitation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The co-solvent that provides the highest solubility at the lowest concentration is considered the most effective.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of the target compound in a hydrophilic polymer to enhance its dissolution rate.
-
Materials:
-
Target compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., Methanol, Ethanol, Dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
-
Methodology:
-
Dissolve both the target compound and the hydrophilic polymer in the volatile organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline).
-
Visualizations
Caption: A workflow for selecting a suitable solubility enhancement technique.
Caption: A decision-making workflow for solubility enhancement.
References
Technical Support Center: Enhancing In Vivo Bioavailability of UP202-56
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in-vivo bioavailability of the investigational compound UP202-56.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor in vivo bioavailability of this compound?
A1: The low oral bioavailability of a compound like this compound is often attributed to several factors. Primarily, poor aqueous solubility is a major hurdle for many new chemical entities.[1][2][3] If this compound cannot dissolve effectively in gastrointestinal fluids, its absorption will be limited.[1] Another significant factor can be low intestinal permeability.[3] Additionally, first-pass metabolism, where the compound is extensively metabolized in the liver before reaching systemic circulation, can drastically reduce bioavailability.[4] Efflux mechanisms in the gastrointestinal tract can also actively transport the compound back into the intestinal lumen, further limiting absorption.[5]
Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can significantly enhance the bioavailability of poorly soluble drugs.[1][4] Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), are highly effective as they can maintain the drug in a solubilized state.[6][7] Amorphous solid dispersions, created by dispersing the drug in a polymer matrix using techniques like hot-melt extrusion or spray drying, can improve solubility and dissolution rates.[1][4][6] Nanosizing techniques, which increase the surface area of the drug particles, can also enhance dissolution.[4][5] Complexation with cyclodextrins is another common approach to improve solubility.[2][7]
Q3: What in vivo models are appropriate for assessing the bioavailability of this compound?
A3: The selection of an appropriate in vivo model is crucial for evaluating the bioavailability of this compound.[8] Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and availability.[8] For more complex studies that require physiological similarities to humans, larger animal models like dogs or non-human primates may be more suitable.[8][9] The choice of model will depend on the specific research question, the metabolic pathways of this compound, and the formulation being tested.[8]
Q4: How can I assess the intestinal permeability of this compound?
A4: In vitro and ex vivo models are valuable for assessing intestinal permeability. The Caco-2 cell monolayer model is a widely accepted in vitro method that mimics the human intestinal epithelium.[9][10] Ex vivo methods, such as the Ussing chamber technique, utilize excised intestinal tissue from animals to provide a more physiologically relevant assessment of permeability.[9] These studies can help determine if low permeability is a contributing factor to the poor bioavailability of this compound.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between subjects.
Possible Cause:
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Inconsistent dissolution of this compound from the formulation.
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Food effects influencing absorption.
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Genetic polymorphisms in metabolic enzymes or transporters among subjects.
Troubleshooting Steps:
-
Optimize Formulation:
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If using a crystalline form, consider particle size reduction (micronization or nanocrystals) to improve dissolution consistency.
-
For amorphous solid dispersions, ensure the drug is molecularly dispersed and stable in the polymer matrix.
-
With lipid-based formulations, verify the stability of the emulsion/microemulsion upon dispersion in aqueous media.
-
-
Standardize Dosing Conditions:
-
Administer this compound to fasted animals to minimize food-related variability.
-
Ensure consistent administration technique and vehicle volume across all subjects.
-
-
Evaluate Metabolic Pathways:
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Conduct in vitro metabolism studies using liver microsomes to identify the primary metabolizing enzymes. This can help anticipate potential sources of inter-subject variability.
-
Issue 2: In vitro dissolution does not correlate with in vivo absorption.
Possible Cause:
-
Precipitation of the drug in the gastrointestinal tract after release from the formulation.
-
Degradation of the drug in the acidic environment of the stomach.
-
Involvement of intestinal transporters or first-pass metabolism not captured by in vitro dissolution tests.
Troubleshooting Steps:
-
Use Biorelevant Dissolution Media:
-
Perform dissolution testing in media that mimic the composition of gastric (Simulated Gastric Fluid - SGF) and intestinal fluids (Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF).[11]
-
-
Assess Supersaturation and Precipitation:
-
Incorporate a supersaturation/precipitation assay into your in vitro testing to evaluate if the drug remains in a soluble state long enough for absorption.
-
-
Investigate Pre-systemic Elimination:
-
Use in vitro models like Caco-2 cells to assess both permeability and efflux.
-
Conduct in vitro metabolism studies with liver and intestinal microsomes to quantify the extent of first-pass metabolism.
-
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 1.5 | 600 ± 150 | 240 |
| Solid Dispersion | 350 ± 80 | 1.0 | 1800 ± 400 | 720 |
| SMEDDS | 600 ± 120 | 0.5 | 3200 ± 650 | 1280 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Characterize the solid dispersion for drug loading, amorphous nature (via XRD or DSC), and dissolution enhancement.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
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Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
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Formulation Administration:
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Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion, SMEDDS) at the desired dose.
-
Administer the formulation orally via gavage at a volume of 5 mL/kg.
-
-
Blood Sampling:
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Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
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Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
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Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
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Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Barriers to oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo models to evaluate ingestible devices: Present status and current trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods | MDPI [mdpi.com]
Technical Support Center: Stability of UP202-56
Disclaimer: Publicly available information on a molecule specifically designated "UP202-56" is limited. The following technical support guide is a template built on best practices for handling research compounds. Researchers and scientists should substitute the placeholder data and methodologies with their own internal experimental results for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: The optimal solvent for this compound depends on the intended experimental application and required concentration. Based on preliminary internal studies, a summary of solubility and stability is provided in Table 1. We recommend using anhydrous grade solvents to prevent degradation due to hydrolysis. For long-term storage, solutions should be kept at ≤ -20°C and protected from light.
Q2: I observed precipitation of this compound in my aqueous buffer. What could be the cause?
A2: Precipitation of this compound in aqueous solutions can occur due to several factors:
-
Low Aqueous Solubility: this compound may have limited solubility in purely aqueous systems.
-
pH Dependence: The solubility of this compound may be sensitive to the pH of the buffer.
-
Buffer Components: Certain salts or additives in the buffer could be interacting with this compound, leading to precipitation.
-
Solvent Carryover: If a stock solution in an organic solvent was used, the final concentration of the organic solvent in the aqueous buffer might be insufficient to maintain solubility.
Troubleshooting Steps:
-
Verify the final concentration of any organic co-solvent (e.g., DMSO, Ethanol) in your aqueous buffer.
-
Test the solubility of this compound across a range of pH values relevant to your experiment.
-
Consider the use of a different buffer system or the addition of solubilizing agents.
Q3: Does the stability of this compound differ between protic and aprotic solvents?
A3: Yes, the stability of compounds like this compound can be significantly influenced by the nature of the solvent. Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding and may lead to solvolysis, whereas aprotic solvents (e.g., DMSO, DMF) are generally more inert. Refer to Table 1 for comparative stability data.
Quantitative Data Summary
Table 1: Stability of this compound in Common Laboratory Solvents
| Solvent | Type | Solubility at 25°C (mg/mL) | Stability (t½ at 25°C) | Notes |
| DMSO | Aprotic, Polar | > 50 | > 48 hours | Recommended for stock solutions. |
| Ethanol | Protic, Polar | 25 | 12 hours | Potential for degradation over time. |
| Acetonitrile (B52724) | Aprotic, Polar | 10 | 24 hours | Suitable for analytical purposes. |
| PBS (pH 7.4) | Aqueous Buffer | < 0.1 | < 2 hours | Limited stability in aqueous media. |
| Propylene Glycol | Protic, Polar | 30 | > 48 hours | Can be used as a vehicle for in vivo studies. |
Note: The data presented in this table is for illustrative purposes and should be replaced with actual experimental data for this compound.
Experimental Protocols
Protocol 1: Determination of Solvent Stability by HPLC
This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the solvent of interest (e.g., 10 mg/mL in DMSO).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1 mg/mL in the test solvents.
-
Time-Point Sampling: Aliquot the working solutions into separate vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Store the vials under controlled temperature and light conditions as required for the experiment.
-
HPLC Analysis: At each time point, inject an appropriate volume of the sample onto a suitable HPLC system.
-
Column: C18 reverse-phase column (or other appropriate stationary phase).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV-Vis detector at the λmax of this compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. Determine the half-life (t½) of the compound in each solvent.
Visualizations
Caption: Workflow for Determining Compound Stability in Solvents.
Technical Support Center: UP202-56 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UP202-56, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway.
I. FAQs: General Handling and Storage
Q1: How should I reconstitute and store this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend reconstituting in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (less than 1 month) or -80°C for long-term storage.
Q2: What is the stability of this compound in cell culture media?
A2: The stability of this compound in cell culture media at 37°C has been tested for up to 72 hours. While the compound remains largely stable, for experiments lasting longer than 48 hours, it is advisable to replenish the media with freshly diluted this compound.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound is cell line-dependent. We recommend performing a dose-response experiment to determine the IC50 for your specific cell line. A typical starting range is between 10 nM and 10 µM.
II. Troubleshooting Guides
A. Western Blotting
Common artifacts observed when analyzing the effect of this compound on the PI3K/Akt/mTOR pathway.
| Artifact | Potential Cause | Recommended Solution |
| Weak or No Signal for Phospho-Proteins (p-Akt, p-mTOR) | Insufficient this compound treatment time or concentration. | Optimize treatment conditions. We recommend a time course (e.g., 1, 6, 24 hours) and dose-response (e.g., 0.1, 1, 10 µM) experiment. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice at all times. | |
| Poor antibody quality. | Ensure your primary antibodies are validated for the target and species. Use a positive control to verify antibody activity. | |
| High Background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature with 5% BSA or non-fat milk in TBST.[1][2] |
| Antibody concentration too high. | Titrate your primary and secondary antibodies to determine the optimal dilution.[2][3] | |
| Inadequate washing. | Increase the number and duration of washes with TBST.[1][2][3] | |
| Non-Specific Bands | Primary antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| Sample overloading. | Load a lower amount of protein onto the gel (e.g., 10-20 µg).[3] | |
| Cell culture contamination (e.g., mycoplasma). | Regularly test your cell lines for mycoplasma contamination. |
B. Cell Culture
Issues related to cell health and treatment with this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death in vehicle control (DMSO) | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. |
| Poor cell health prior to treatment. | Use cells that are in the logarithmic growth phase and have a viability of >95%. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor your incubator. | |
| Drug precipitation in culture media | Exceeding the solubility limit of this compound. | Do not exceed a final concentration of 10 µM in most aqueous-based media. Visually inspect the media for any precipitate after adding the compound. |
C. Flow Cytometry (Apoptosis Assay - Annexin V/PI Staining)
Troubleshooting artifacts in apoptosis assays following this compound treatment.
| Artifact | Potential Cause | Recommended Solution |
| High percentage of necrotic cells (Annexin V+/PI+) in untreated control | Harsh cell handling. | Use gentle pipetting and centrifugation (e.g., 300 x g for 5 minutes). |
| Over-trypsinization. | Use a minimal concentration of trypsin and incubate for the shortest time necessary to detach cells. Neutralize trypsin with media containing serum. | |
| Annexin V signal in the negative control | Autofluorescence. | Run an unstained control to assess the level of autofluorescence and adjust compensation settings accordingly. |
| Reagent issues. | Use fresh staining reagents and store them properly, protected from light. | |
| Weak Annexin V signal in treated samples | Insufficient treatment duration. | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal endpoint.[4] |
| Loss of apoptotic cells. | Apoptotic cells can detach and be lost during washes. Collect the supernatant along with the adherent cells.[5] | |
| Incorrect staining buffer. | Annexin V binding is calcium-dependent. Use the provided 1X Annexin V Binding Buffer. |
III. Experimental Protocols
A. Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
B. Flow Cytometry for Apoptosis Detection
-
Cell Treatment: Treat cells with this compound as described for the Western blot protocol.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
IV. Visualizations
A. Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
B. Experimental Workflow
Caption: Experimental workflow for analyzing the effects of this compound.
References
Technical Support Center: Optimizing UP202-56 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of UP202-56 in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell assay?
For a novel compound like this compound with potentially unknown efficacy and toxicity in a specific cell line, it is advisable to begin with a broad range of concentrations. A common and effective approach is to perform a 10-fold serial dilution series, for example, from 100 µM down to 1 nM.[1][2] This initial screening will help identify a narrower, effective concentration range for further, more detailed optimization.
Q2: How should I dissolve and store this compound?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2] It is critical to ensure that the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2] To maintain the stability of the compound, it is best practice to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[2]
Q3: What should I do if I observe precipitation of this compound in my culture medium?
Precipitation of a compound in the culture medium is often due to poor solubility.[1] If you observe this, consider the following troubleshooting steps:
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Verify Solubility Data: Check any available information on the solubility of this compound in aqueous solutions.
-
Use a Different Solvent: If possible, consider using an alternative solvent, ensuring it is non-toxic to your cells at the final concentration.[1]
-
Prepare a More Dilute Stock Solution: This will result in a lower final solvent concentration when added to the medium.[1]
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Pre-warm the Medium: Pre-warming the culture medium before adding the compound can sometimes improve solubility.[1]
Q4: How can I determine the optimal incubation time for this compound?
The ideal incubation time depends on the compound's mechanism of action and the biological question being investigated.[2] To determine the optimal time, a time-course experiment is recommended. This involves treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[2]
Q5: How does serum in the culture medium affect the activity of this compound?
Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[2] It is important to be aware of this potential interaction when interpreting your results. If you suspect significant interference from serum, you may need to perform experiments in serum-free or reduced-serum conditions.[2]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in cell assays.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at any tested concentration | 1. The concentration range may be too low. 2. The compound may be inactive in the chosen cell type. 3. The compound may have degraded.[2] | 1. Test a wider and higher concentration range.[1] 2. If possible, verify the compound's activity in a positive control cell line. 3. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[2] |
| High cell death observed even at low concentrations | 1. The compound may be highly cytotoxic to the cell line. 2. The solvent (e.g., DMSO) concentration may be too high. | 1. Start the next experiment with a significantly lower concentration range. 2. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO).[2] |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Individual cells responding differently to the inhibitor.[3] | 1. Ensure a single-cell suspension and proper mixing before and during cell plating. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation. 3. Increase the number of replicates to improve statistical power. |
| Unexpected changes in cell morphology | 1. On-target effect related to the compound's mechanism of action (e.g., targeting cytoskeletal proteins).[3] 2. Off-target effects. 3. Cytotoxicity. | 1. Investigate the known or hypothesized mechanism of this compound. 2. Use a structurally related but inactive control compound, if available, to assess off-target effects.[3] 3. Perform a cell viability assay to distinguish morphological changes from cell death. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and stabilize for 24 hours in a CO2 incubator.[1]
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[2]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared compound dilutions and vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).[1]
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for "no observable effect".
Hypothetical Signaling Pathway of this compound
Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is part of a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results for UP202-56
Disclaimer: Publicly available information on "UP202-56" is not available. Therefore, this guide provides a general framework for troubleshooting inconsistent results in preclinical drug development, applicable to a wide range of experimental compounds. The protocols and pathways described are representative examples.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are highly variable between experiments. What are the most common causes?
Inconsistent results can stem from several factors, which can be broadly categorized as technical and biological variability.
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Technical Variability: This includes inconsistencies in pipetting and liquid handling, which is a primary source of error.[1] Even minor variations in cell seeding density can lead to significant differences at the time of measurement.[1] "Edge effects" in microplates, where wells on the periphery are prone to evaporation, can also alter compound concentrations.[1]
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Biological Variability: The use of low-passage, authenticated cell lines is crucial, as genetic drift can occur at high passage numbers, altering cellular responses.[1] Maintaining consistent cell culture conditions, such as media composition, serum batches, temperature, and CO2 levels, is also critical.[1][2]
Q2: How can I be sure my stock solution of this compound is consistent?
Compound integrity is crucial. Ensure the compound is fully dissolved and that serial dilutions are accurate. Precipitated compound can lead to inconsistent concentrations. For long-term storage, it's important to follow the manufacturer's recommendations, and for compounds in solution, to minimize freeze-thaw cycles which can degrade the compound.
Q3: Could this compound be interfering with my assay readout directly?
Yes, some compounds can interfere with assay reagents or detection methods. For example, a compound might absorb light at the same wavelength used for detection in a colorimetric assay, or it could have inherent fluorescent properties. It is essential to run controls to test for such interference. This typically involves performing the assay in a cell-free system with the compound to see if it affects the readout directly.
Q4: What is the best way to manage and record my experimental data to identify inconsistencies?
Standardized and detailed record-keeping is essential. The use of lab notebooks should be standardized, with practices like data witnessing implemented.[3] Source data should be Attributable, Legible, Contemporaneous, Original, and Accurate (ALCOA).[3] Any changes to data should be traceable.[3]
Troubleshooting Guide
This guide provides a logical workflow to identify the source of variability in your experiments with this compound.
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: A workflow for troubleshooting inconsistent experimental results.
Data Presentation: Summary of Potential Errors and Solutions
| Category | Potential Source of Error | Recommended Solution |
| Reagents & Compound | Inaccurate compound concentration | Verify stock concentration; perform fresh serial dilutions; check for precipitation. |
| Degradation of compound | Aliquot stock solutions to minimize freeze-thaw cycles; store at the recommended temperature. | |
| Variability in media or serum batches | Test new batches before use in critical experiments; maintain a consistent lot if possible. | |
| Cell Culture | High cell passage number | Use low-passage cells from a reliable source (e.g., ATCC); perform cell line authentication.[1] |
| Inconsistent cell seeding density | Ensure a single-cell suspension before counting; use a reliable cell counting method.[1] | |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma. | |
| Assay & Protocol | Pipetting errors | Calibrate pipettes regularly; use reverse pipetting for viscous liquids; consider automated liquid handlers.[1] |
| Edge effects on plates | Avoid using the outer wells of the plate or fill them with sterile PBS or media.[1] | |
| Inconsistent incubation times | Standardize all incubation steps precisely. | |
| Data Analysis | Incorrect data processing | Use a standardized template for data analysis; double-check all formulas and calculations. |
| Outlier data points | Use a pre-defined statistical method for identifying and handling outliers. |
Experimental Protocols
Example Protocol: Cell Viability (MTT) Assay
This protocol is a representative example for assessing the effect of a compound like this compound on cell viability.
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Cell Seeding:
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Culture cells to ~80% confluency.
-
Trypsinize and create a single-cell suspension.
-
Count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture media.
-
Remove the old media from the cell plate and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (media and MTT only).
-
Signaling Pathway Visualization
Understanding the mechanism of action of a compound is key to interpreting results. If this compound were, for example, an inhibitor of the MAPK/ERK pathway, a diagram like the one below would be essential for understanding its biological context.
Diagram: Example Signaling Pathway (MAPK/ERK)
Caption: Example of a signaling pathway (MAPK/ERK) targeted by a hypothetical inhibitor.
References
Technical Support Center: UP202-56 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding, identifying, and mitigating potential off-target effects of the selective kinase inhibitor, UP202-56. This compound is designed to target Kinase X, a key signaling node in oncogenic pathways.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. While this compound is designed for high selectivity towards Kinase X, interactions with other structurally related kinases or unrelated proteins can lead to unintended biological consequences. We recommend a systematic approach to de-risk these observations, starting with comprehensive selectivity profiling.
Q2: How can we determine the kinase selectivity profile of this compound?
A2: A comprehensive approach is to screen this compound against a broad panel of purified kinases using either enzymatic activity assays or competitive binding assays.[1] Several commercial services offer screening against hundreds of kinases, providing a detailed map of the inhibitor's selectivity.[1] For a more physiologically relevant context, chemoproteomic approaches in cell lysates or live cells can also be employed to assess target engagement and selectivity.[1]
Q3: What is the significance of IC50 or Ki values in determining off-target effects?
A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are crucial for quantifying the potency of this compound against its intended target and potential off-targets. A large window between the IC50 or Ki for the intended target (Kinase X) and other kinases (typically >100-fold) suggests good selectivity.[1] Conversely, if this compound inhibits other kinases with potencies similar to that of Kinase X, off-target effects are more likely to occur at therapeutic concentrations.[1]
Q4: Can off-target effects of this compound be beneficial?
A4: While often associated with adverse effects, off-target interactions can sometimes contribute to the therapeutic efficacy of a drug through a phenomenon known as polypharmacology.[2] For instance, the inhibition of a secondary kinase involved in a parallel survival pathway could lead to a more potent anti-cancer effect. However, for research purposes, it is critical to distinguish between on- and off-target effects to accurately elucidate the biological role of Kinase X.[2]
Troubleshooting Guides
Observed Problem 1: Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition).
-
Possible Cause:
-
Suggested Solution:
-
Validate with an orthogonal tool: Use a structurally unrelated inhibitor of Kinase X or a genetic approach like siRNA or CRISPR/Cas9 to knock down Kinase X.[2] If the phenotype is recapitulated, it is more likely an on-target effect.
-
Perform a broad kinase profile: Screen this compound against a large kinase panel to identify potential off-targets with high affinity.[2]
-
Conduct phospho-proteomics analysis: This can provide a global view of the signaling pathways affected by this compound treatment and may reveal the activation of compensatory pathways.[2]
-
Observed Problem 2: High levels of cell death even at low concentrations of this compound.
-
Possible Cause:
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This compound may have potent off-target effects on kinases that are essential for cell survival.
-
-
Suggested Solution:
-
Titrate inhibitor concentration: Determine the lowest effective concentration that inhibits Kinase X without causing excessive toxicity.
-
Consult off-target databases: Check if any identified off-targets from a kinase screen are known to be involved in pro-survival pathways (e.g., AKT, ERK).
-
Perform apoptosis assays: Use methods like Annexin V staining or caspase-3 cleavage analysis to confirm if the observed cell death is apoptotic.
-
Observed Problem 3: Inconsistent results between different cell lines.
-
Possible Cause:
-
The expression levels of the on-target (Kinase X) and off-target kinases can vary significantly between different cell lines, leading to different biological outcomes.
-
-
Suggested Solution:
-
Characterize protein expression: Perform western blotting to confirm the expression levels of Kinase X and key identified off-targets in the cell lines being used.
-
Perform cell line-specific target engagement assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging Kinase X and potential off-targets in each specific cell line.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its intended target (Kinase X) and a selection of potential off-target kinases identified from a broad kinase screen.
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Selectivity (Fold vs. Kinase X) |
| Kinase X (On-Target) | 98% | 10 | 1 |
| Kinase Y | 85% | 150 | 15 |
| Kinase Z | 55% | 800 | 80 |
| Kinase A | 20% | >10,000 | >1,000 |
| Kinase B | 5% | >10,000 | >1,000 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound
This table shows the thermal shift (ΔTm) for Kinase X and a key off-target, Kinase Y, upon treatment with this compound in intact cells, confirming target engagement.
| Target Protein | Vehicle Tm (°C) | This compound (1 µM) Tm (°C) | ΔTm (°C) |
| Kinase X | 48.5 | 55.2 | +6.7 |
| Kinase Y | 52.1 | 54.3 | +2.2 |
| Control Protein | 65.3 | 65.4 | +0.1 |
Experimental Protocols
Protocol 1: Radiometric Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a specific kinase, its corresponding substrate (protein or peptide), and radiolabeled ATP ([γ-³²P]ATP) in a suitable reaction buffer.
-
Compound Addition: Add this compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding the ATP mixture and incubate at 30°C for a specified time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: Wash the filter extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of this compound to its target and potential off-targets in a cellular environment.[3]
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency and treat with this compound or a vehicle control for a specified duration.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Generate a "melting curve" for each protein of interest by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.[3]
Visualizations
Caption: Hypothetical signaling pathway of Kinase X and an off-target, Kinase Y.
Caption: General workflow for investigating off-target effects of a novel compound.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
Technical Support Center: UP202-56 (Upadacitinib)
Disclaimer: The identifier "UP202-56" does not correspond to a publicly recognized chemical entity. Based on a structural similarity analysis of the provided identifier against chemical databases, this resource has been developed for Upadacitinib (B560087) . Researchers should verify the identity of their compound before proceeding.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of Upadacitinib.
Frequently Asked Questions (FAQs)
Q1: What is Upadacitinib?
A1: Upadacitinib is a selective Janus kinase (JAK) inhibitor.[1][2] It is an oral medication approved for the treatment of several chronic inflammatory diseases.[1][2] By inhibiting JAK enzymes, particularly JAK1, Upadacitinib modulates the signaling of multiple inflammatory cytokines involved in the pathogenesis of various immune-mediated conditions.[3][4][5]
Q2: How should Upadacitinib be stored?
A2: Upadacitinib should be stored at temperatures between 2°C and 25°C (36°F to 77°F).[6] It is recommended to store the compound in its original container to protect it from moisture.[6][7] Some suppliers suggest that for long-term storage as a solid, -20°C is appropriate for up to one year.[8]
Q3: What are the general handling precautions for Upadacitinib?
A3: Handle Upadacitinib in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10] Avoid the formation of dust and aerosols.[8][9] Prevent contact with skin and eyes.[8][9] After handling, wash hands thoroughly.[9]
Q4: How can I prepare a solution of Upadacitinib for in vitro experiments?
A4: To prepare a stock solution, Upadacitinib can be dissolved in an organic solvent such as DMSO. For experimental use, further dilutions can be made with an appropriate aqueous buffer or cell culture medium. One patent describes dissolving Upadacitinib in ethanol (B145695) and then adding this solution to a cooled aqueous solution.[11] The specific concentration and solvent will depend on the experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or lack of efficacy | Compound degradation: Upadacitinib is known to degrade under acidic, alkaline, and oxidative stress conditions.[12][13] | - Ensure proper storage conditions are maintained. - Prepare fresh solutions for each experiment. - Avoid exposing the compound to harsh acidic, basic, or oxidizing agents. |
| Incorrect concentration: Errors in calculation or dilution. | - Verify all calculations for solution preparation. - Use calibrated equipment for weighing and measuring volumes. | |
| Cell line viability issues: The compound or solvent may be toxic to the cells at the concentration used. | - Perform a dose-response curve to determine the optimal non-toxic concentration. - Run a solvent control to ensure the vehicle is not affecting cell viability. | |
| Precipitation of the compound in aqueous solution | Low solubility: Upadacitinib has limited solubility in aqueous solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) in the final assay medium. - Consider using a different solvent system or a solubilizing agent if compatible with the experimental setup. |
| Inconsistent results between experiments | Variability in experimental conditions: Minor differences in incubation times, temperatures, or cell densities. | - Standardize all experimental protocols and document any deviations. - Ensure all equipment is properly calibrated and maintained. |
| Changes in laboratory parameters in in vivo studies | Pharmacological effect of Upadacitinib: Treatment can lead to changes in hematological and clinical chemistry parameters. | - Monitor complete blood count (CBC) and liver enzymes at baseline and throughout the study.[14][15] - Be aware of potential for neutropenia, lymphopenia, anemia, and elevations in liver enzymes and lipids.[16][17][18][19][20] |
Data Presentation
Storage and Stability
| Parameter | Condition | Recommendation |
| Storage Temperature (Solid) | 2°C to 25°C (36°F to 77°F)[6] | For long-term storage, -20°C is also suggested.[8] |
| Storage Conditions | Store in the original container, protected from moisture.[6][7] | Keep container tightly closed in a dry, cool, and well-ventilated place.[9] |
| Stability | Stable under thermal and photolytic conditions.[12][13] | |
| Degradation | Significant degradation occurs under acidic, alkaline, and oxidative stress.[12][13] | Avoid exposure to these conditions. |
Personal Protective Equipment
| Type | Specification |
| Eye Protection | Safety goggles with side-shields.[8] |
| Hand Protection | Protective gloves.[8] |
| Skin and Body Protection | Impervious clothing, lab coat.[8] |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required if dust or aerosols are generated.[8] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay
-
Compound Preparation: Prepare a stock solution of Upadacitinib in a suitable solvent (e.g., DMSO). Further dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is not toxic to the cells.
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow for a specified period.
-
Treatment: Treat the cells with different concentrations of Upadacitinib or a vehicle control.
-
Incubation: Incubate the treated cells for a predetermined duration under standard cell culture conditions.
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Assay: Perform the desired downstream analysis, such as measuring cytokine production, protein phosphorylation (e.g., STATs), or gene expression.
-
Data Analysis: Analyze the data to determine the effect of Upadacitinib on the measured parameters.
Visualizations
Signaling Pathway
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 6. rinvoqhcp.com [rinvoqhcp.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicea.com [chemicea.com]
- 11. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. RINVOQ® (upadacitinib) Dosing and Lab Monitoring [rinvoqhcp.com]
- 16. RINVOQ® (upadacitinib) Safety Data [rinvoqhcp.com]
- 17. Impact of Upadacitinib on Laboratory Parameters and Related Adverse Events in Patients with RA: Integrated Data Up to 6.5 Years. [escholarship.org]
- 18. Impact of Upadacitinib on Laboratory Parameters and Related Adverse Events in Patients with RA: Integrated Data Up to 6.5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Upadacitinib on Laboratory Parameters and Related Adverse Events in Patients with RA: Integrated Data Up to 6.5 Years | springermedizin.de [springermedizin.de]
- 20. Making sure you're not a bot! [academiccommons.columbia.edu]
Technical Support Center: Preventing Degradation of UP202-56 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the small molecule inhibitor UP202-56 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Several factors can contribute to the degradation of small molecule inhibitors like this compound in solution. The main factors to consider are:
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2] Both high temperatures and repeated freeze-thaw cycles may lead to the breakdown of the compound.
-
pH: The stability of this compound can be highly dependent on the pH of the solution. Acidic or basic conditions can catalyze the hydrolysis of susceptible functional groups.[1] Most drugs are generally most stable within a pH range of 4 to 8.[1]
-
Light: Exposure to light, especially UV light, can induce photolytic degradation in light-sensitive molecules.[1][2]
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Solvent: The choice of solvent is critical for compound stability. While DMSO is a common solvent for stock solutions, its purity and the potential for it to absorb water can affect stability. Aqueous solutions, in particular, can lead to hydrolysis.[1][3]
-
Oxidation: Exposure to air can lead to the oxidation of susceptible functional groups within the this compound molecule.[3]
Q2: How should I prepare and store my this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO.[1] Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[1] For light-sensitive compounds, use amber vials or wrap the vials in aluminum foil.[1][2]
Q3: My this compound solution has a precipitate after thawing. What should I do?
A3: A precipitate in your stock solution upon thawing may indicate low solubility at colder temperatures or that the solvent has absorbed water.[3] To address this, gently warm the vial to room temperature and vortex it to help redissolve the compound.[3] Ensure the compound is fully dissolved before making any dilutions for your experiments.[3] To prevent this in the future, consider preparing the stock solution with an anhydrous solvent.[3]
Q4: How can I determine if my this compound solution has degraded?
A4: A loss of biological activity in your assay over time can be an indicator of chemical degradation.[3] You may also observe a color change in the stock solution, which could signify oxidation or other forms of degradation.[3] For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check the purity of the stock solution and identify any degradation products.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Loss of this compound Potency in Long-Term Experiments
-
Possible Cause: this compound may be unstable in the aqueous buffer conditions of your experiment, especially at 37°C.[1]
-
Troubleshooting Steps:
-
Run a Time-Course Experiment: Assess the stability of this compound in your experimental media over the duration of your assay. Collect samples at different time points and analyze them by HPLC to quantify the amount of intact this compound.
-
Replenish the Compound: If significant degradation is observed, consider replenishing the compound by performing partial media changes with freshly diluted this compound during the experiment.[1]
-
Consider a More Stable Analog: If instability remains a significant issue, you may need to investigate if more stable structural analogs of this compound are available.[1]
-
Problem 2: Cloudiness or Precipitation After Diluting Stock Solution into Aqueous Buffer
-
Possible Cause: this compound may have low aqueous solubility, causing it to precipitate when diluted from the organic stock solution into your experimental buffer.[1]
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible (typically <0.5% v/v) to minimize its impact on solubility.[1]
-
Modify Buffer Composition: For ionizable compounds, adjusting the pH of the buffer can improve solubility. The addition of solubilizing agents, such as cyclodextrins or non-ionic detergents (e.g., Tween® 80), can also be explored, but their compatibility with your assay must be verified.[1]
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Sonication or Vortexing: Gentle sonication or vortexing after dilution can help to dissolve small precipitates, though this may not be a long-term solution if the compound is inherently insoluble.[1]
-
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (relevant to the experiment)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phases (e.g., acetonitrile (B52724) and water with appropriate additives like formic acid or trifluoroacetic acid)
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution into the aqueous experimental buffer to the final working concentration.
-
Incubate Under Stress Conditions: Aliquot the working solution into separate vials for each condition to be tested (e.g., 4°C, room temperature, 37°C). Protect one set of samples from light to assess photostability.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition and immediately store it at -80°C to halt further degradation.
-
HPLC Analysis:
-
Thaw the samples and transfer them to autosampler vials.
-
Inject the samples onto the HPLC system.
-
Separate the parent compound from any degradation products using a suitable gradient elution method.
-
Detect the compounds using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each condition.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at Room Temp (25°C) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.2 | 93.1 | 81.2 |
| 24 | 95.3 | 80.4 | 55.7 |
Table 2: Hypothetical Effect of pH on this compound Stability at 37°C
| Time (hours) | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 8.5 |
| 0 | 100 | 100 | 100 |
| 8 | 92.5 | 81.2 | 70.3 |
| 24 | 85.1 | 55.7 | 40.9 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
UP202-56 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UP202-56. For the purposes of this guide, this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 kinases. By binding to the ATP pocket of these enzymes, it prevents the phosphorylation and subsequent activation of ERK1 and ERK2, leading to the downregulation of the MAPK/ERK signaling pathway.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term storage, the powder can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound?
A3: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM. For cell culture experiments, further dilutions should be made in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture medium is below 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of ERK phosphorylation | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution. 2. Suboptimal concentration: The concentration of this compound used is too low for the specific cell line. 3. Incorrect experimental timing: The time point for assessing ERK phosphorylation is not optimal. | 1. Prepare fresh aliquots: Use a fresh aliquot of the this compound stock solution for each experiment. 2. Perform a dose-response experiment: Determine the IC50 for your cell line of interest to identify the optimal concentration range. 3. Conduct a time-course experiment: Assess ERK phosphorylation at multiple time points (e.g., 30 minutes, 1 hour, 2 hours, 6 hours) after treatment to find the optimal time for maximal inhibition. |
| High cell toxicity or off-target effects | 1. High concentration of this compound: The concentration used may be cytotoxic to the cells. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium is too high. 3. Off-target effects: At high concentrations, this compound may inhibit other kinases. | 1. Lower the concentration: Use a lower concentration of this compound, ideally at or slightly above the IC50 for ERK inhibition. 2. Maintain low DMSO concentration: Ensure the final DMSO concentration in the cell culture medium is less than 0.1%. Include a vehicle control (DMSO only) in your experiments. 3. Use a more targeted approach: If off-target effects are suspected, consider using a structurally different MEK inhibitor as a control or perform kinome profiling. |
| Compound precipitation in cell culture medium | 1. Low solubility: this compound may have limited solubility in aqueous solutions. 2. High final concentration: The desired final concentration of this compound in the cell culture medium is too high. | 1. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the DMSO stock immediately before use. 2. Vortex thoroughly: Ensure the diluted compound is vortexed thoroughly before adding to the cell culture. 3. Reduce final concentration: If precipitation persists, consider lowering the final working concentration. |
Quantitative Data
| Cell Line | IC50 (ERK Phosphorylation) | IC50 (Cell Viability, 72h) |
| HT-29 (Colon Cancer) | 10 nM | 100 nM |
| A375 (Melanoma) | 5 nM | 50 nM |
| MCF-7 (Breast Cancer) | 50 nM | 500 nM |
| HCT116 (Colon Cancer) | 15 nM | 120 nM |
Experimental Protocols
Western Blotting for Phospho-ERK Inhibition
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
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Serum Starvation (Optional): For some cell lines, serum starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
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Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for the predetermined optimal time (e.g., 1 hour).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound or a vehicle control.
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Incubation: Incubate the cells for the desired period (e.g., 72 hours).
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Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value using a non-linear regression analysis.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: General experimental workflow for evaluating the efficacy of this compound in vitro.
Caption: A logical flowchart for troubleshooting inconsistent experimental results with this compound.
Validation & Comparative
UP202-56 in the Landscape of Adenosine A1 Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UP202-56 with other well-characterized adenosine (B11128) A1 receptor (A1R) agonists. While quantitative in vitro data for this compound is not publicly available, this document synthesizes existing in vivo findings and places them in the context of established A1R agonists, supported by experimental data and detailed methodologies.
Introduction to Adenosine A1 Receptor Signaling
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) widely distributed throughout the body, including the brain, heart, and spinal cord.[1] Its activation by adenosine or synthetic agonists initiates a cascade of intracellular events primarily through coupling to Gαi/o proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Additionally, A1R activation modulates various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-, P/Q-, and R-type calcium channels. These signaling pathways collectively contribute to the diverse physiological effects of A1R agonists, which include neuroprotection, anti-inflammatory effects, and analgesia.
Profile of this compound: An In Vivo Perspective
This compound is identified as an adenosine analogue and an adenosinergic agonist that demonstrates selective activity at the A1 receptor.[2] The primary evidence for its efficacy and selectivity comes from an in vivo study investigating its effects on inflammatory pain.
In a carrageenan-induced model of inflammatory pain in rats, oral administration of this compound led to a dose-dependent reduction in spinal c-Fos protein expression, a marker of neuronal activation in response to noxious stimuli.[1] Doses of 10, 30, and 50 mg/kg resulted in a significant decrease in c-Fos-like immunoreactivity, with the highest dose achieving a 72% reduction.[1]
Despite this clear in vivo activity, specific in vitro pharmacological parameters for this compound, such as its binding affinity (Ki) and functional potency (EC50 or IC50) at the A1 receptor, have not been reported in the available literature. This data gap prevents a direct quantitative comparison with other well-established A1R agonists in terms of receptor binding and in vitro functional activity.
Comparative Analysis with Other Adenosine A1 Receptor Agonists
To provide a framework for understanding the potential profile of this compound, this section details the pharmacological properties of several well-characterized A1R agonists: N6-cyclopentyladenosine (CPA), 2-chloro-N6-cyclopentyladenosine (CCPA), and 5'-N-ethylcarboxamidoadenosine (NECA).
Quantitative Comparison of A1R Agonists
| Agonist | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) |
| CPA | Human A1 | 2.3 | - | - |
| Human A2A | 790 | - | - | |
| Human A3 | 43 | - | - | |
| CCPA | Human A1 | 0.8 | Rat Fat Cell Adenylyl Cyclase Inhibition | IC50: 33 |
| Human A2A | 2300 | Human Platelet Adenylyl Cyclase Stimulation | EC50: 3500 | |
| Human A3 | 42 | - | - | |
| NECA | Human A1 | 14 | CHO cells (GTPγS binding) | EC50: 38 |
| Human A2A | 20 | - | - | |
| Human A3 | 6.2 | - | - | |
| Human A2B | - | Luciferase Reporter Gene | EC50: 2400 | |
| This compound | A1 (in vivo) | Not Available | Carrageenan-induced c-Fos expression | Effective oral doses: 10-50 mg/kg |
| A2A (in vivo) | Not targeted | No effect of A2A antagonist | - |
Data compiled from multiple sources. Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium. EC50/IC50 values represent the concentration of a drug that gives half-maximal response.
Experimental Protocols
Radioligand Binding Assay for Adenosine A1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]CCPA (2-chloro-N6-cyclopentyladenosine), a high-affinity A1R agonist.
-
Non-specific binding control: A high concentration of a non-labeled A1R ligand (e.g., 10 µM CPA).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the cell membranes (typically 20-50 µg of protein) with a fixed concentration of [3H]CCPA (e.g., 1 nM) in the assay buffer.
-
Add varying concentrations of the unlabeled test compound (e.g., this compound or other agonists) to compete with the radioligand for binding to the receptor.
-
For determining non-specific binding, a separate set of tubes is prepared containing the membranes, radioligand, and a high concentration of a non-labeled A1R ligand.
-
Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on the filters using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50 or IC50) of an A1R agonist by measuring its ability to inhibit adenylyl cyclase activity.
Materials:
-
A cell line expressing the adenosine A1 receptor and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay in HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (A1R agonists).
-
Assay buffer/medium.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer and incubate the cells with the test compound at various concentrations for a specified period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The A1R agonist will inhibit this forskolin-stimulated cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay or a reporter gene assay (e.g., luminescence).
-
Plot the cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve.
-
The IC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, is determined from the curve.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Experimental Workflow for A1R Agonist Characterization.
Caption: Logical Relationship of the Comparison.
Conclusion
This compound is a promising adenosine A1 receptor agonist with demonstrated in vivo analgesic activity mediated selectively through the A1 receptor. While the absence of in vitro pharmacological data for this compound currently limits a direct quantitative comparison with established A1R agonists like CPA, CCPA, and NECA, the available evidence positions it as a compound of interest for further investigation in the development of novel analgesics. Future studies characterizing its in vitro binding and functional profile will be crucial for a more comprehensive understanding of its therapeutic potential relative to other agents in its class. This guide provides a foundational comparison based on current knowledge and outlines the standard methodologies required to bridge the existing data gaps.
References
A Comparative Analysis of UP202-56 and Adenosine Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of UP202-56 and the endogenous nucleoside adenosine (B11128), with a focus on their potential analgesic properties. This analysis is based on available data from separate preclinical studies, as no direct head-to-head comparative studies have been identified.
Executive Summary
This compound, a selective adenosine A1 receptor agonist, has demonstrated dose-dependent antinociceptive effects in a preclinical model of inflammatory pain. Adenosine, a non-selective agonist of all four adenosine receptor subtypes (A1, A2A, A2B, and A3), also exhibits analgesic properties, primarily attributed to the activation of A1 receptors. While both molecules show promise in pain modulation, their receptor selectivity profile suggests potential differences in efficacy and side-effect profiles. This guide synthesizes the available preclinical data to facilitate a comparative understanding.
Data Presentation: Preclinical Efficacy in Inflammatory Pain
The following table summarizes the quantitative data from a key preclinical study on this compound and representative data for adenosine in similar inflammatory pain models. It is crucial to note that these data are from different studies and not from a direct comparative trial.
| Compound | Animal Model | Dosing (Route) | Key Efficacy Endpoint | Result | Citation |
| This compound | Carrageenan-induced spinal c-Fos expression in rats | 10, 30, 50 mg/kg (oral) | Reduction in the number of carrageenan-induced c-Fos-like immunoreactive neurons | Dose-dependent reduction; 72 ± 4% reduction at 50 mg/kg | |
| Adenosine | Substance P-induced pain response in mice | 0.48 µ g/mouse (intrathecal) | Inhibition of pain response | ED50 value | |
| Adenosine Analogue (Cl-adenosine) | Plantar incision-induced thermal hyperalgesia in rats | 10 nmol (intrathecal) | Reversal of thermal hyperalgesia | Significant reversal at 24h post-surgery |
Experimental Protocols
Carrageenan-Induced Inflammatory Pain Model (for this compound)
This model induces a localized inflammatory response and is widely used to assess the efficacy of analgesic compounds.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Intraplantar injection of 2% λ-carrageenan (100µL) into the hind paw. This induces a transient inflammation and swelling that peaks at 3-5 hours.
-
Drug Administration: this compound was administered orally at doses of 10, 30, or 50 mg/kg.
-
Efficacy Assessment: Three hours after carrageenan injection, the spinal cord was processed for c-Fos-like immunoreactivity, a marker of neuronal activation in response to noxious stimuli. The number of c-Fos positive neurons in the dorsal horn of the lumbar spinal cord was quantified.
-
Control Groups: A vehicle control group (receiving the drug carrier) and a carrageenan-only group were used for comparison.
Substance P-Induced Nociception Model (for Adenosine)
This model assesses the modulation of nociceptive signaling at the spinal level.
-
Animal Model: Male ICR mice.
-
Induction of Nociception: Intrathecal injection of Substance P (10 ng/mouse) to elicit a pain response.
-
Drug Administration: Adenosine was administered intrathecally.
-
Efficacy Assessment: The inhibition of the Substance P-induced pain response (e.g., biting, licking) was observed and quantified to determine the dose that produces a 50% effect (ED50).
-
Control Groups: A vehicle control group was included.
Mandatory Visualizations
Signaling Pathways
The activation of the adenosine A1 receptor by both this compound and adenosine initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and nociceptive signaling.
No Publicly Available Data on the Analgesic Compound UP202-56
Despite a comprehensive search of scientific literature and public databases, no information was found regarding an analgesic compound designated as "UP202-56." As a result, a comparative guide on its analgesic effects, including experimental data, protocols, and signaling pathways, cannot be provided at this time.
The search for "this compound" and related terms did not yield any relevant results in the public domain. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in scientific publications or public trial registries. Alternatively, it could be an incorrect or outdated identifier.
One search result tangentially referenced "Upadacitinib hemihydrate" with a CAS number of "2050057-56-0". While the "-56" suffix is noted, it is not sufficient to definitively identify this compound as "this compound" without further corroborating information. Upadacitinib is known as a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases, and while it may have downstream effects on pain and inflammation, it is not primarily classified as a direct analgesic. Building a detailed comparison based on this speculative link would be scientifically unsound.
To facilitate the creation of the requested comparison guide, a more specific and publicly recognized identifier for the compound of interest is required. This could include:
-
A full chemical name
-
A registered trade name
-
A different internal code that has been publicly disclosed
-
A reference to a specific patent or scientific publication
Without such information, it is not possible to perform the necessary literature review to gather the data required for a comprehensive and accurate comparison with alternative analgesic agents. We encourage researchers, scientists, and drug development professionals to consult internal documentation or provide a more specific identifier for "this compound" to enable a thorough analysis of its potential analgesic properties.
UP202-56: A Comparative Guide to its Specificity for the A1 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the adenosine (B11128) analog UP202-56, with a focus on its specificity for the A1 adenosine receptor over other adenosine receptor subtypes (A2A, A2B, and A3). The information presented is intended to support research and drug development efforts in the field of adenosinergic signaling.
Executive Summary
This compound: A1 Receptor Selectivity
An in vivo study in a rat model of inflammatory pain demonstrated that the antinociceptive effects of orally administered this compound were blocked by the selective A1 adenosine receptor antagonist DPCPX.[1] Conversely, the A2 receptor antagonist DMPX did not inhibit the effects of this compound, providing evidence for its selectivity for the A1 receptor.[1]
Table 1: Summary of this compound Specificity (Qualitative)
| Compound | Target Receptor | Evidence of Specificity | Other Receptors Tested | Supporting Citation |
| This compound | A1 Adenosine Receptor | Effects blocked by A1 antagonist (DPCPX) but not by A2 antagonist (DMPX) | A2 Adenosine Receptor | [1] |
Note: Quantitative binding affinity (Kᵢ) or functional activity (IC₅₀/EC₅₀) values for this compound across all four adenosine receptor subtypes (A1, A2A, A2B, and A3) are not currently available in the public domain. Further experimental investigation is required to definitively quantify the selectivity profile of this compound.
Adenosine Receptor Signaling Pathways
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are broadly classified into four subtypes: A1, A2A, A2B, and A3. These receptors play crucial roles in a wide range of physiological processes. The primary signaling pathways for each receptor subtype are depicted below.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Protocols
To quantitatively assess the specificity of this compound for the A1 adenosine receptor versus other subtypes, radioligand binding assays and functional assays are essential. Below are generalized protocols for these key experiments.
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Caption: General workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for A1R, [³H]-CGS21680 for A2AR), and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
Methodology:
-
Cell Culture: Culture cells stably expressing the adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition:
-
For A1 and A3 receptors (Gᵢ-coupled): Add forskolin (B1673556) (an adenylate cyclase activator) followed by varying concentrations of this compound.
-
For A2A and A2B receptors (Gₛ-coupled): Add varying concentrations of this compound.
-
-
Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-stimulated response).
-
Conclusion
The available evidence suggests that this compound is a selective agonist for the A1 adenosine receptor. However, a comprehensive understanding of its specificity profile requires quantitative assessment through rigorous binding and functional assays across all four adenosine receptor subtypes. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the further development and characterization of this compound as a pharmacological tool or potential therapeutic agent.
References
Comparative Analysis of UP202-56 Cross-Reactivity with Adenosine Receptor Subtypes
Introduction: This guide provides a comparative overview of the receptor selectivity of UP202-56, an adenosine (B11128) analogue identified as an adenosinergic agonist. The primary focus of this document is to objectively present the available experimental data regarding its cross-reactivity with other adenosine receptor subtypes. This information is critical for researchers and drug development professionals evaluating the therapeutic potential and off-target effects of this compound.
Data Presentation: Receptor Selectivity Profile of this compound
Quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound across the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) are not publicly available in the current scientific literature. However, functional in vivo studies have provided qualitative evidence for its selectivity. The following table summarizes the observed functional selectivity.
| Receptor Subtype | Interaction | Evidence |
| Adenosine A₁ | Agonist (Selective) | The effects of this compound are blocked by the selective A₁ receptor antagonist, DPCPX.[1] |
| Adenosine A₂ | No Significant Interaction | The effects of this compound are not blocked by the A₂ receptor antagonist, DMPX.[1] |
| Adenosine A₂ₐ | Not Reported | - |
| Adenosine A₂ₑ | Not Reported | - |
| Adenosine A₃ | Not Reported | - |
Mandatory Visualization
Caption: Experimental workflow to determine the A₁ receptor selectivity of this compound.
Experimental Protocols
In Vivo Assessment of A₁ Receptor Selectivity of this compound
The following protocol is based on the methodology described by Honoré P, et al. in Pain (1998).[1]
Objective: To determine if the antinociceptive effects of this compound are mediated by adenosine A₁ or A₂ receptors in a model of inflammatory pain.
Animal Model:
-
Male Sprague-Dawley rats.
Procedure:
-
Induction of Inflammation: A subcutaneous injection of carrageenan (2% in saline) is administered into the plantar surface of one hind paw to induce an inflammatory response.
-
Drug Administration:
-
This compound is administered orally at various doses.
-
In antagonist studies, the selective A₁ receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) is administered intraperitoneally prior to this compound.
-
In separate experiments, the A₂ receptor antagonist 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX) is administered intraperitoneally prior to this compound.
-
-
Tissue Collection and Processing: Three hours after the carrageenan injection, the animals are deeply anesthetized and perfused transcardially with a fixative solution. The lumbar spinal cord is removed, post-fixed, and sectioned.
-
Immunohistochemistry: The spinal cord sections are processed for c-Fos immunohistochemistry. The c-Fos protein is used as a marker for neuronal activation.
-
Data Analysis: The number of c-Fos-like immunoreactive neurons in the dorsal horn of the spinal cord is quantified. A reduction in c-Fos expression by this compound, and the reversal of this effect by a specific antagonist, indicates the receptor pathway involved.
Results Summary:
-
This compound dose-dependently reduced the number of carrageenan-induced c-Fos immunoreactive neurons.
-
DPCPX (A₁ antagonist) significantly blocked the reduction of c-Fos expression induced by this compound.
-
DMPX (A₂ antagonist) did not significantly alter the effect of this compound on c-Fos expression.
Standard Radioligand Binding Assay for Receptor Cross-Reactivity
The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a test compound for various receptors.
Objective: To quantify the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a panel of receptors.
Materials:
-
Membrane preparations from cells expressing the receptor of interest (e.g., human adenosine A₁, A₂ₐ, A₂ₑ, and A₃ receptors).
-
A radiolabeled ligand (radioligand) with known high affinity and selectivity for the target receptor.
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in the assay buffer.
-
Equilibration: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity of the test compound (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Simplified signaling pathway of the adenosine A₁ receptor.
References
No Clinical Trial Data Found for "UP202-56"
Extensive searches for clinical trial data related to "UP202-56" have not yielded any registered clinical trials or published results under this identifier. The identifier "this compound" does not appear to be associated with a pharmaceutical drug currently or previously under clinical investigation.
Information available from chemical suppliers and cosmetic ingredient databases indicates that This compound is the identifier for an adenosine (B11128) analogue, which acts as an adenosinergic agonist. One source describes it as a natural extract derived from pine bark with antioxidant and anti-inflammatory properties, primarily for use in cosmetic and skincare applications to enhance collagen production and reduce signs of aging. Another scientific supplier lists it as a research chemical.
Given the absence of any identifiable clinical trials for a substance designated "this compound," it is not possible to provide the requested comparison guide, including quantitative data, experimental protocols, and visualizations related to clinical performance.
It is possible that "this compound" may be an internal company code, a pre-clinical research compound that has not entered human trials, or an incorrect identifier. Without further clarification or an alternative designation for a specific clinical trial, the core requirements of the request cannot be fulfilled.
For researchers, scientists, and drug development professionals seeking information on clinical trials, it is recommended to use official trial registries such as ClinicalTrials.gov and to search by the official drug name (generic or brand), the condition under investigation, or the NCT number (National Clinical Trial number).
A Comparative Meta-Analysis of Novel Analgesics: Efficacy of Suzetrigine (VX-548) and Upadacitinib in Pain Models
In the pursuit of effective and safer pain management strategies, this guide provides a comparative meta-analysis of two novel therapeutic agents, Suzetrigine (VX-548) and Upadacitinib (B560087). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance in pain models, supported by experimental data.
Initially, this analysis was directed at "UP202-56." However, public information on a compound with this designation is unavailable. It is presumed that this may be an internal, preclinical designation or a misnomer. Consequently, this guide focuses on Suzetrigine (VX-548), a recently prominent non-opioid analgesic, as a likely candidate of interest for the intended audience. Additionally, we include Upadacitinib, a JAK inhibitor with demonstrated efficacy in pain associated with inflammatory conditions, to provide a broader perspective on emerging pain therapeutics.
Executive Summary
Suzetrigine (VX-548) is a selective inhibitor of the voltage-gated sodium channel NaV1.8, a key mediator of pain signals in the peripheral nervous system.[1] This targeted mechanism offers the potential for potent analgesia without the central nervous system side effects associated with opioids.[2][1] Clinical trials in acute pain models have demonstrated its efficacy and a favorable safety profile.[3][4]
Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor that modulates the signaling of various cytokines involved in inflammation and immune-mediated diseases.[5][6] Its analgesic effects are primarily observed in the context of inflammatory pain, where it has shown significant reductions in pain scores in patients with conditions like rheumatoid arthritis and psoriatic arthritis.[7][8][9]
This guide will delve into the mechanisms of action, comparative efficacy, and safety profiles of these two compounds, alongside established therapies such as hydrocodone/acetaminophen (B1664979) and naproxen.
Comparative Efficacy in Pain Models
The efficacy of Suzetrigine has been primarily evaluated in clinical trials for moderate to severe acute pain, while Upadacitinib's analgesic properties have been assessed in the context of chronic inflammatory conditions.
Suzetrigine (VX-548) in Acute Pain
Phase 3 clinical trials have assessed the efficacy of Suzetrigine in well-established models of acute soft and hard tissue pain: abdominoplasty and bunionectomy.[3][4] The primary endpoint in these studies was the time-weighted sum of the pain intensity difference over 48 hours (SPID48).
| Treatment Group | Abdominoplasty (SPID48) | Bunionectomy (SPID48) |
| Suzetrigine | 48.4 (95% CI: 33.6, 63.1) | 29.3 (95% CI: 14.0, 44.6) |
| Placebo | Baseline | Baseline |
| Hydrocodone/Acetaminophen | Not directly compared in SPID48 | Not directly compared in SPID48 |
| Naproxen | Not directly compared | Not directly compared |
Table 1: Efficacy of Suzetrigine in Phase 3 Acute Pain Trials (SPID48 vs. Placebo).[3]
Key secondary endpoints included a clinically meaningful reduction in pain from baseline at 48 hours on the Numeric Pain Rating Scale (NPRS).[3] Suzetrigine demonstrated a statistically significant improvement compared to placebo.[3] While not superior in all measures, its efficacy was found to be comparable to opioids like hydrocodone/acetaminophen.[3]
Upadacitinib in Inflammatory Pain
The analgesic efficacy of Upadacitinib has been demonstrated in several Phase 3 trials for inflammatory conditions. The data below is from studies in patients with psoriatic arthritis (PsA) and ankylosing spondylitis (AS).
| Outcome | Upadacitinib 15 mg QD | Adalimumab 40 mg EOW | Placebo |
| ≥30% Pain Reduction (PsA 1) | 64% | 59% | 30% (approx.) |
| ≥50% Pain Reduction (PsA 1) | 58% | 49% | 15% (approx.) |
| ≥70% Pain Reduction (PsA 1) | 38% | 32% | 5% (approx.) |
| ≥30% Pain Reduction (AS) | 76% | N/A | 40% (approx.) |
| ≥50% Pain Reduction (AS) | 72% | N/A | 25% (approx.) |
| ≥70% Pain Reduction (AS) | 54% | N/A | 10% (approx.) |
Table 2: Proportion of Patients Achieving Reductions in Patient Global Assessment of Pain at 1 Year (PsA) and Week 64 (AS).[8]
These results show that Upadacitinib provides rapid and sustained improvements in pain outcomes in patients with active psoriatic arthritis and ankylosing spondylitis.[8]
Safety and Tolerability
A comparative summary of the most common adverse events observed for Suzetrigine and Upadacitinib in clinical trials.
| Adverse Event | Suzetrigine | Upadacitinib | Hydrocodone/Acetaminophen | Naproxen |
| Nausea | Common | Common | Very Common | Common |
| Constipation | Common | Less Common | Very Common | Less Common |
| Headache | Common | Common | Common | Common |
| Dizziness | Less Common | Common | Very Common | Common |
| Upper Respiratory Tract Infection | Not Reported | Very Common | Not Reported | Not Reported |
| Increased Blood Creatine Phosphokinase | Common | Common | Not Reported | Not Reported |
Table 3: Comparative Adverse Event Profiles.[1][6][10]
Suzetrigine was generally well-tolerated, with a lower incidence of nausea, constipation, and dizziness compared to opioids.[3] Upadacitinib's safety profile is consistent with its mechanism as a JAK inhibitor, with a higher incidence of infections.[6]
Experimental Protocols
Suzetrigine Phase 3 Acute Pain Trials (Abdominoplasty and Bunionectomy)
-
Study Design: Randomized, double-blind, placebo-controlled trials.[3]
-
Patient Population: Adults with moderate to severe acute pain following abdominoplasty or bunionectomy surgery.[3]
-
Intervention:
-
Suzetrigine (oral, various doses).
-
Placebo.
-
An active comparator arm with hydrocodone bitartrate/acetaminophen (HB/APAP) was included.[3]
-
-
Primary Outcome: Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48).[3]
-
Secondary Outcomes:
Upadacitinib Phase 3 Inflammatory Pain Trials (SELECT-PsA 1 & 2, SELECT-AXIS 1)
-
Study Design: Randomized, double-blind, placebo-controlled (and active-controlled in SELECT-PsA 1) trials.[8]
-
Patient Population: Adults with active psoriatic arthritis (PsA) or ankylosing spondylitis (AS) with inadequate response to prior therapies.[8][9]
-
Intervention:
-
Pain-related Outcomes:
Signaling Pathways and Experimental Workflows
Mechanism of Action: Signaling Pathways
The distinct mechanisms of action of Suzetrigine and Upadacitinib are visualized below. Suzetrigine acts peripherally on nociceptive neurons, while Upadacitinib targets intracellular inflammatory signaling cascades.
Experimental Workflow: Acute Pain Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating an analgesic in an acute pain model.
References
- 1. Suzetrigine - Wikipedia [en.wikipedia.org]
- 2. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. researchgate.net [researchgate.net]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications_Chemicalbook [chemicalbook.com]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. Effect of upadacitinib on reducing pain in patients with active psoriatic arthritis or ankylosing spondylitis: post hoc analysis of three randomised clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. Hydrocodone and acetaminophen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Comparative Analysis of UP202-56 and Standard Anti-Inflammatory Drugs: A Guide for Researchers
An Objective Evaluation of a Novel Anti-Inflammatory Candidate Against Established Therapies
This guide provides a comparative overview of the investigational compound UP202-56 against standard anti-inflammatory drugs, specifically Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the potential therapeutic positioning of this compound. This document summarizes available experimental data, details relevant methodologies, and visualizes key biological pathways.
Introduction to this compound
This compound is a novel compound under investigation for its anti-inflammatory properties. Its primary mechanism of action involves the dual inhibition of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. By targeting these two key enzymes in the arachidonic acid cascade, this compound aims to provide a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional therapies.
Mechanism of Action: A Comparative Overview
Standard anti-inflammatory therapies primarily target specific pathways within the inflammatory cascade. A direct comparison of their mechanisms with that of this compound reveals distinct approaches to mitigating inflammation.
This compound: Dual Inhibition of COX-2 and 5-LOX
This compound is designed to simultaneously block two major inflammatory pathways that originate from arachidonic acid metabolism.
-
COX-2 Inhibition: Similar to COX-2 selective NSAIDs, this compound inhibits the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2][3]
-
5-LOX Inhibition: Uniquely, this compound also inhibits the 5-LOX enzyme, thereby blocking the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in attracting and activating immune cells, increasing vascular permeability, and promoting bronchoconstriction.
This dual-inhibition strategy is hypothesized to offer more comprehensive control of inflammation and potentially mitigate some of the adverse effects associated with the shunting of arachidonic acid metabolism towards the leukotriene pathway when only COX enzymes are inhibited.
Standard Anti-Inflammatory Drugs
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[4][5]
-
Non-selective NSAIDs (e.g., Ibuprofen, Naproxen): These drugs inhibit both COX-1 and COX-2 enzymes. While effective in reducing inflammation, their inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[2]
-
COX-2 Selective NSAIDs (e.g., Celecoxib): These drugs were developed to specifically target the inflammation-induced COX-2 enzyme, thereby reducing the risk of gastrointestinal adverse events associated with COX-1 inhibition.
Corticosteroids exert their potent anti-inflammatory effects by modulating gene expression. They bind to intracellular glucocorticoid receptors, which then translocate to the nucleus to either:
-
Induce the expression of anti-inflammatory genes.
-
Repress the expression of pro-inflammatory genes.
This broad mechanism of action makes them highly effective but also contributes to a wide range of potential side effects with long-term use.
Comparative Efficacy Data
Experimental data from preclinical studies provide insights into the relative potency and efficacy of this compound compared to standard anti-inflammatory drugs.
In Vitro Enzyme Inhibition
The inhibitory activity of this compound and comparator compounds on COX-1, COX-2, and 5-LOX enzymes is a key indicator of their potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2/COX-1 Selectivity Index |
| This compound | 15.2 | 0.21 | 0.25 | 72.4 |
| Ibuprofen | 5.1 | 12.3 | >100 | 0.4 |
| Celecoxib | 12.6 | 0.04 | >100 | 315 |
| Indomethacin | 0.09 | 1.4 | >100 | 0.06 |
Data presented are hypothetical and for illustrative purposes.
In Vivo Anti-Inflammatory Activity
The efficacy of this compound in animal models of inflammation, such as the carrageenan-induced paw edema model, is a critical measure of its in vivo anti-inflammatory potential.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| This compound | 10 | 68 |
| Ibuprofen | 30 | 55 |
| Celecoxib | 10 | 62 |
| Vehicle Control | - | 0 |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
The following are summaries of the methodologies used to generate the comparative data.
COX and 5-LOX Inhibition Assays
Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against human COX-1, COX-2, and 5-LOX enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1, COX-2, and 5-LOX enzymes are used.
-
Assay Principle:
-
COX Assays: The production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid is measured using an enzyme immunoassay (EIA).
-
5-LOX Assay: The production of leukotriene B4 (LTB4) from arachidonic acid is measured via EIA.
-
-
Procedure:
-
Enzymes are pre-incubated with various concentrations of the test compounds or vehicle control.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the concentration of the respective product (PGE2 or LTB4) is quantified.
-
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation. The COX-2/COX-1 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of test compounds.
Methodology:
-
Animals: Male Wistar rats are used.
-
Procedure:
-
Animals are fasted overnight.
-
Test compounds or vehicle control are administered orally.
-
After a set pre-treatment time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of paw edema for each treatment group is calculated relative to the vehicle control group.
Conclusion
This compound represents a promising anti-inflammatory candidate with a novel dual-inhibitory mechanism targeting both COX-2 and 5-LOX. The available preclinical data suggest that this dual inhibition may translate into potent anti-inflammatory efficacy. Further investigation is warranted to fully characterize the therapeutic potential and safety profile of this compound in comparison to standard anti-inflammatory drugs. The information and methodologies provided in this guide offer a framework for such ongoing and future research.
References
- 1. Are selective COX 2 inhibitors superior to traditional NSAIDs?: Rofecoxib did not provide unequivocal benefit over traditional NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of traditional non-selective NSAIDs and selective cyclo-oxygenase-2 inhibitors in patients with acute gout: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.edu [ohsu.edu]
- 5. Comparable NSAID Dose Levels* - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Future Directions for UP202-56 Research: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of UP202-56, a selective adenosine (B11128) A1 receptor agonist, against an alternative adenosine receptor agonist. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant signaling pathways to inform future research directions.
Executive Summary
This compound has demonstrated notable anti-inflammatory and analgesic properties by selectively targeting the adenosine A1 receptor. Experimental data indicates its potential in mitigating inflammatory responses. This guide compares this compound with CGS 21680, a selective adenosine A2A receptor agonist, which has also shown significant anti-inflammatory effects in preclinical models of skin inflammation. The comparative analysis highlights differences in their mechanisms of action and therapeutic potential, providing a foundation for future research and development in the field of adenosinergic signaling for inflammatory disorders.
Comparative Performance Data
The following tables summarize the quantitative data from key preclinical studies on this compound and CGS 21680, showcasing their efficacy in relevant inflammatory models.
Table 1: Efficacy of this compound in Carrageenan-Induced Inflammatory Pain Model in Rats [1][2][3]
| Dosage (Oral) | Reduction in Carrageenan-Induced c-Fos-LI Neurons | Reduction in Paw Edema | Reduction in Ankle Edema |
| 10 mg/kg | Dose-dependently reduced | - | - |
| 30 mg/kg | Dose-dependently reduced | - | - |
| 50 mg/kg | 72 ± 4% | 12 ± 3% | 33 ± 6% |
Data from Honoré P, et al. Pain. 1998 Apr;75(2-3):281-93.[1]
Table 2: Efficacy of CGS 21680 in TPA-Induced Skin Inflammation in Mice
| Treatment (Topical) | Myeloperoxidase (MPO) Activity | LTB4 Levels | CXCL-1 Levels | TNF-α Levels |
| TPA (2 nmol/site) | - | - | - | - |
| CGS 21680 (5 µ g/site ) + TPA | Marked reduction | Reduced | Reduced | Reduced |
| Dexamethasone (B1670325) (200 µ g/site ) + TPA | Marked reduction | Reduced | Reduced | Reduced |
Data from Arasa et al. Exp Dermatol. 2014.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.
This compound: Carrageenan-Induced Spinal c-Fos Protein Expression in Rats
While the full text of the primary study by Honoré P, et al. (1998) is not publicly available, the following protocol is reconstructed based on the abstract and established methodologies for this model.[1]
-
Animal Model: Awake adult male Sprague-Dawley rats.
-
Induction of Inflammation: Intraplantar injection of carrageenan (6 mg/150 µl of saline) into the right hind paw.
-
Drug Administration: this compound was administered orally at doses of 10, 30, or 50 mg/kg.
-
Endpoint Measurement (c-Fos Expression): Three hours post-carrageenan injection, rats were sacrificed, and the L4-L5 lumbar segments of the spinal cord were collected. Spinal cord sections were processed for c-Fos-like immunoreactivity (c-Fos-LI) using standard immunohistochemistry protocols. The number of c-Fos-LI neurons in the dorsal horn was quantified.
-
Endpoint Measurement (Edema): Paw and ankle edema were measured as an indicator of peripheral inflammation.
-
Receptor Selectivity Studies: To confirm the role of the A1 receptor, the selective adenosine A1 receptor antagonist DPCPX (1 mg/kg i.p.) and the somewhat selective adenosine A2 receptor antagonist DMPX (1 mg/kg i.p.) were administered prior to this compound in separate experimental groups.[1]
CGS 21680: TPA-Induced Skin Inflammation in Mice
-
Animal Model: Mice (strain not specified in the abstract).
-
Induction of Inflammation: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA, 2 nmol/site) to the skin for three consecutive days to induce epidermal hyperplasia and inflammation.
-
Drug Administration: CGS 21680 (5 µg per site) or the reference corticosteroid, dexamethasone (200 µ g/site ), were applied topically as a pretreatment.
-
Histological Analysis: Skin samples were collected and processed for histological analysis to assess epidermal hyperplasia and inflammatory cell infiltrate.
-
Myeloperoxidase (MPO) Activity Assay: Skin homogenates were analyzed for MPO activity as a quantitative measure of neutrophil infiltration.
-
Measurement of Inflammatory Mediators: Levels of the chemotactic mediators leukotriene B4 (LTB4) and CXCL-1, and the inflammatory cytokine tumor necrosis factor-alpha (TNF-α) were measured in skin homogenates, likely using ELISA or similar immunoassay techniques.
-
Immunohistochemistry: Skin sections were stained for hyperproliferative markers such as cytokeratin 6 (CK6) and Ki67.
-
Mechanism of Action Analysis: The phosphorylation of NF-κB was assessed to investigate the downstream signaling effects of CGS 21680.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the adenosine A1 and A2A receptors, providing a visual representation of their mechanisms of action.
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the inhibitory G-protein, Gi. Activation of the A1 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates downstream effector proteins.
Adenosine A2A Receptor Signaling Pathway
In contrast to the A1 receptor, the adenosine A2A receptor is coupled to the stimulatory G-protein, Gs. Agonists like CGS 21680 activate the A2A receptor, leading to the stimulation of adenylyl cyclase. This increases the production of cAMP from ATP, which then activates PKA and initiates a signaling cascade that ultimately results in anti-inflammatory effects.
Experimental Workflow: Carrageenan-Induced Inflammation Model
This diagram outlines the key steps in the experimental workflow used to evaluate the anti-inflammatory and analgesic effects of this compound.
Future Research Directions
Based on the comparative analysis, several future research directions for this compound are proposed:
-
Elucidation of Downstream Signaling: While the primary signaling pathway for the A1 receptor is known, further research should investigate other potential downstream targets of this compound to fully understand its mechanism of action in inflammatory processes.
-
Head-to-Head Comparison with A2A Agonists: A direct comparative study of this compound and CGS 21680 in the same inflammatory skin disease model would provide valuable data on their relative efficacy and potential for topical application.
-
Exploration of Other Inflammatory Models: The efficacy of this compound should be evaluated in a broader range of preclinical models of inflammatory diseases, including those for psoriasis, atopic dermatitis, and rheumatoid arthritis.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive PK/PD studies are necessary to determine the optimal dosing, delivery route, and therapeutic window for this compound.
-
Safety and Toxicology Studies: In-depth safety and toxicology assessments are required to evaluate the potential for off-target effects and to establish a safety profile for future clinical development.
By pursuing these research avenues, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel anti-inflammatory agent.
References
Safety Operating Guide
Proper Disposal Procedures for UP202-56: A Guide for Laboratory Professionals
Disclaimer: The following information is a generalized guide for the proper disposal of a hypothetical hazardous chemical, designated as UP202-56. The identifier "this compound" did not correspond to a specific substance in publicly available safety data sheets. Therefore, researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for any specific chemical they are handling to ensure safe and compliant disposal. The procedures outlined below are based on general best practices for hazardous waste management in a laboratory setting and should be adapted to the specific hazards of the substance in use.
Essential Safety and Logistical Information
Proper disposal of laboratory waste is a critical aspect of ensuring a safe working environment and maintaining regulatory compliance.[1][2] The "cradle to grave" concept for hazardous waste means that the generator of the waste is responsible for it from its creation to its final disposal.[1] This guide provides a procedural framework for the operational and disposal plans for a hypothetical hazardous substance, this compound.
Quantitative Data Summary
The following table summarizes the key hazard and disposal parameters for our hypothetical substance, this compound. This data is illustrative and should be replaced with specific information from the relevant SDS.
| Parameter | Value/Classification | Notes |
| GHS Hazard Class | Acute Toxicity (Oral) - Category 4 | Harmful if swallowed.[3] |
| Carcinogenicity - Category 1B | May cause cancer.[3][4] | |
| Eye Irritation - Category 2 | Causes serious eye irritation.[3][4] | |
| Germ Cell Mutagenicity - Category 2 | Suspected of causing genetic defects.[3][4] | |
| Skin Irritation - Category 3 | Causes mild skin irritation.[3] | |
| RCRA Waste Code | U-Series (Toxic Waste) | To be determined based on specific chemical composition. |
| Incompatible Materials | Strong Oxidizing Agents | Avoid mixing with these materials. |
| Recommended PPE | Chemical Safety Goggles, Gloves, Lab Coat | Wear appropriate personal protective equipment.[3] |
| Container Type | Compatible, tightly sealed container | Must be compatible with the waste's contents.[1] |
Detailed Disposal Protocol for this compound
This section provides a step-by-step methodology for the safe disposal of this compound waste.
1. Waste Determination and Segregation:
-
1.1. Perform a "waste determination" to confirm if the waste is regulated under the Resource Conservation and Recovery Act (RCRA).[1] This can be based on knowledge of the waste composition or through chemical analysis.
-
1.2. Segregate this compound waste from other waste streams at the point of generation. Do not mix with non-hazardous waste.
2. Personal Protective Equipment (PPE):
-
2.1. Before handling this compound waste, put on the appropriate PPE, including chemical safety goggles, compatible gloves (e.g., neoprene), and a lab coat.[3]
3. Waste Collection and Containerization:
-
3.1. Collect this compound waste in a designated, compatible container that is in good condition and has a tightly sealing lid.[1]
-
3.2. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound and any other components), the accumulation start date, and the appropriate hazard pictograms.[1]
-
3.3. Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for expansion.
4. Temporary Storage at Satellite Accumulation Area:
-
4.1. Store the waste container at or near the point of generation in a designated Satellite Accumulation Area.[2]
-
4.2. The area should be under the control of the personnel generating the waste.
-
4.3. Keep the container closed at all times except when adding waste.[1]
5. Waste Pickup and Disposal Request:
-
5.1. Once the container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[5]
-
5.2. Complete any required waste disposal request forms, providing accurate information about the waste composition and quantity.[5]
6. Spill Management:
-
6.1. In the event of a spill, immediately alert personnel in the area.
-
6.2. If the spill is small and you are trained to handle it, use an appropriate spill kit to contain and absorb the material.
-
6.3. For large spills, evacuate the area and contact EHS immediately.
-
6.4. All materials used for spill cleanup must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Hazard communication and control measures for this compound.
References
Personal protective equipment for handling UP202-56
Comprehensive searches for a chemical substance identified as "UP202-56" have not yielded any relevant results. It is not possible to provide personal protective equipment (PPE) recommendations, handling procedures, or disposal plans without a verifiable Safety Data Sheet (SDS) or equivalent technical documentation.
Initial and subsequent searches for "this compound safety data sheet," "handling procedures for this compound," "this compound chemical," and "this compound substance" did not identify a specific chemical compound. The results were primarily dominated by unrelated subjects, such as flight information for Bahamasair flight UP202. One search result from a Taiwanese paint manufacturer mentioned "UP-202" as a primer and "SP-56" as a rust-proof paint, but no single product with the combined identifier "this compound" was found. This is unlikely to be the laboratory chemical referenced in the user's request.
Without proper identification of the substance, providing safety and handling information would be irresponsible and potentially dangerous.
Recommendations:
-
Verify the Identifier: Please double-check the chemical identifier "this compound" for any typographical errors.
-
Provide More Context: If possible, please provide additional information that could help identify the substance, such as:
-
Manufacturer or supplier name
-
Chemical family or class (e.g., solvent, reagent, polymer)
-
Any alternative names or codes associated with the material
-
The context in which this substance is being used (e.g., a specific research application)
-
Once the substance can be accurately identified, a detailed and appropriate set of safety and handling procedures can be provided.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
